3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-fluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSHUXKVQSULSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and potential applications, with a focus on experimental data and protocols.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative. Its unique substitution pattern imparts specific reactivity and properties that are highly sought after in the synthesis of complex organic molecules.
CAS Number: 1227496-80-1[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₄N | N/A |
| Molecular Weight | 199.53 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, methanol) | N/A |
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step sequences starting from commercially available pyridine precursors. The reactivity of this compound is dominated by the electronic effects of its substituents. The trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring for nucleophilic aromatic substitution. The chlorine and fluorine atoms are potential leaving groups, with the reactivity depending on the reaction conditions and the nucleophile.
Diagram 1: General Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are proprietary to various chemical suppliers and are not publicly available. Researchers should consult specialized synthetic chemistry literature or develop their own routes based on analogous transformations.
Applications in Research and Development
The unique electronic and steric properties of this compound make it a valuable intermediate in the synthesis of:
-
Pharmaceuticals: The pyridine scaffold is a common motif in drug molecules. The specific substitution pattern of this compound can be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Agrochemicals: Halogenated pyridines are frequently used in the development of new herbicides and pesticides.
-
Materials Science: The trifluoromethyl group can enhance the thermal stability and tune the electronic properties of organic materials.
Diagram 2: Signaling Pathway Inhibition (Hypothetical)
Caption: A hypothetical signaling pathway inhibited by a drug derived from the core compound.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functional molecules. Its unique combination of substituents provides a powerful tool for chemists to fine-tune the properties of their target compounds. Further research into the reactivity and applications of this compound is likely to yield new discoveries in medicine, agriculture, and materials science.
References
Technical Guide: Physicochemical Properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine (CAS RN: 1227496-80-1). Due to the limited availability of detailed experimental data for this specific isomer, this document also includes comparative data for the more extensively characterized isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS RN: 72537-17-8), to provide a broader context for researchers. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug development and chemical research involving fluorinated pyridine derivatives.
Core Physical Properties
| Property | This compound | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine |
| CAS Number | 1227496-80-1[1] | 72537-17-8[2] |
| Molecular Formula | C₆H₂ClF₄N[1] | C₆H₂ClF₄N[2] |
| Molecular Weight | 199.53 g/mol [1] | 199.53 g/mol [2] |
| Melting Point | Data not available | 16-20 °C (lit.)[2] |
| Boiling Point | Data not available | 50-55 °C at 11 mmHg (lit.)[2] |
| Density | Data not available | 1.524 g/mL at 25 °C (lit.)[2] |
| Refractive Index | Data not available | n20/D 1.433 (lit.)[2] |
| Physical State | Not specified | Liquid[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for related compounds can be inferred.
Synthesis of Halogenated Pyridine Derivatives (General Protocol)
A general method for the synthesis of fluorinated pyridine derivatives involves a halogen exchange reaction. While a specific protocol for the 4-trifluoromethyl isomer is unavailable, a representative procedure for a similar transformation is the synthesis of 3-chloro-2-fluoropyridine from 2,3-dichloropyridine. This method could potentially be adapted for the synthesis of this compound from a suitable precursor like 2,3-dichloro-4-(trifluoromethyl)pyridine.
General Procedure:
-
To a solution of the dichloropyridine precursor in a suitable solvent such as dimethyl sulfoxide (DMSO), a fluorinating agent like cesium fluoride (CsF) is added at room temperature.
-
The reaction mixture is then heated, for example, to 110 °C, and stirred for an extended period (e.g., 20 hours).
-
Upon completion, the reaction is quenched with ice water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude product is then purified using a suitable technique such as column chromatography.
Characterization Methods
Standard analytical techniques would be employed to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Gas Chromatography (GC): To assess the purity of the compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the potential synthesis and subsequent characterization of this compound.
Safety Information
While a specific safety data sheet for this compound is not available, the data for the 5-trifluoromethyl isomer indicates that it is a flammable liquid and vapor, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), such as eye protection, gloves, and respiratory protection, should be used when handling this class of compounds.[2] All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. The absence of specific data for this compound necessitates careful consideration and experimental validation of its properties and handling procedures. Researchers should always consult comprehensive safety data sheets and conduct thorough risk assessments before handling any chemical.
References
An In-depth Technical Guide to 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and its Isomer
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, in-depth technical information for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is limited. This guide provides the available data for the specified compound and offers a comprehensive overview of the closely related, and more extensively documented isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, as a valuable reference.
Part 1: this compound
Limited technical data is available for this specific isomer. The primary identifiable information is its CAS number.
| Parameter | Value | Source |
| CAS Number | 1227496-80-1 | [1] |
| Molecular Formula | C6H2ClF4N | Inferred from name |
| Molecular Weight | 199.53 g/mol | Calculated |
| SMILES Code | FC(C1=C(Cl)C(F)=NC=C1)(F)F | [1] |
Due to the scarcity of further information, the remainder of this guide will focus on the well-documented isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Part 2: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
This section provides a detailed technical overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Parameter | Value |
| Molecular Weight | 199.53 g/mol |
| Molecular Formula | C6H2ClF4N |
| CAS Number | 72537-17-8 |
| Form | Liquid |
| Melting Point | 16-20 °C |
| Boiling Point | 50-55 °C at 11 mmHg |
| Density | 1.524 g/mL at 25 °C |
| Refractive Index | n20/D 1.433 |
| Flash Point | 52 °C (125.6 °F) - closed cup |
Experimental Protocols
Synthesis via Halogen Exchange:
A prevalent method for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is through a halogen exchange reaction.[2] This process is valued for its efficiency and applicability in industrial production.
Objective: To synthesize 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (starting material)
-
Cesium fluoride (CsF) or anhydrous hydrogen fluoride (HF) as the fluorinating agent[2]
-
Acetonitrile or a similar polar aprotic solvent (if using CsF)[2]
-
Reaction vessel suitable for elevated temperatures and pressures
Procedure:
-
The starting material, 2,3-dichloro-5-(trichloromethyl)pyridine, is treated with a stoichiometric amount of anhydrous hydrogen fluoride (HF).[2]
-
The reaction is conducted in a liquid phase system under elevated temperature and pressure.[2]
-
Alternatively, 2,3-dichloro-5-(trifluoromethyl)pyridine can be reacted with a fluorinating agent like Cesium Fluoride (CsF) in a solvent such as acetonitrile.[2]
-
The reaction selectively replaces the chlorine atom at the 2-position with a fluorine atom.
-
The crude product is then purified, commonly through distillation, to yield 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.
This method is noted for its high yield and selectivity, making it a preferred route for obtaining this valuable chemical intermediate.[2]
Applications in Research and Drug Development
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a significant building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of chlorine, fluorine, and a trifluoromethyl group on the pyridine ring provides unique reactivity and allows for selective chemical modifications.[3]
-
Pharmaceutical Intermediate: This compound is used in the synthesis of various drug candidates. The incorporation of fluorine and the trifluoromethyl group can enhance the metabolic stability and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[2]
-
Agrochemical Production: It serves as a key intermediate in the manufacturing of pesticides and herbicides.[2] The trifluoromethylpyridine moiety is a common feature in a number of active ingredients for crop protection products.[4][5]
-
Chemical Synthesis: Its predictable reactivity makes it a favored choice for chemists aiming to construct specific molecular architectures in multi-step syntheses.[3]
Safety and Handling
Hazard Identification:
-
Flammable liquid and vapor.[6]
-
Causes skin and serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Precautionary Measures:
-
Keep away from heat, sparks, and open flames.[6]
-
Wear protective gloves, clothing, and eye/face protection.[6]
-
Use in a well-ventilated area.[6]
-
Store in a cool, well-ventilated place with the container tightly closed.[6]
In case of exposure, it is crucial to seek fresh air if inhaled, rinse skin or eyes with plenty of water, and seek medical attention if symptoms persist.[7][8]
Diagrams
Below is a diagram illustrating a common synthesis pathway for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Caption: A simplified workflow for the synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
References
- 1. 1227496-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Lack of Quantitative Solubility Data for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses this information gap by providing a summary of the known physical properties of the compound and presenting established, detailed experimental protocols for determining solubility. These methodologies can be employed by researchers to generate the necessary solubility data in their laboratories. Additionally, a logical workflow for solubility determination is provided in the form of a Graphviz diagram.
Physical Properties of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
While quantitative solubility data is scarce, some key physical properties of this compound have been reported, which can offer initial insights for solvent selection.
| Property | Value | Reference |
| CAS Number | 124455-25-6 | |
| Molecular Formula | C₆H₂ClF₄N | [4] |
| Molecular Weight | 199.53 g/mol | [1][4] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Melting Point | 16-20 °C | [4][6] |
| Boiling Point | 50-55 °C at 11 mmHg | [4][6][7] |
| Density | 1.524 g/mL at 25 °C | [4][6][7] |
| Refractive Index | n20/D 1.433 | [4][6] |
It is important to note that while some sources describe the compound as a liquid, its melting point range of 16-20 °C suggests it can exist as a solid at or near standard room temperature.
Experimental Protocols for Solubility Determination
In the absence of specific published methods for this compound, the following are detailed, generally accepted experimental protocols for determining the solubility of a solid compound in an organic solvent.
Method 1: Gravimetric Method (Equilibrium Solubility)
This is a classic and highly accurate method for determining equilibrium solubility.
Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated, and the mass of the remaining solid solute is determined.
Apparatus:
-
Thermostatically controlled shaker or agitator
-
Sealed, airtight containers (e.g., screw-cap vials)
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed container with a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[8]
-
-
Sample Collection:
-
After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Carefully withdraw a precise volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe.
-
To ensure no solid particles are transferred, pass the collected solution through a syringe filter into a pre-weighed container (e.g., a glass vial or aluminum pan).
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the collected sample completely. This can be done under a gentle stream of nitrogen, in a fume hood, or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.
-
Once the solvent is fully evaporated, reweigh the container with the solid residue.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of solution collected (mL)] x 100
-
Method 2: Spectroscopic Method (UV-Vis or HPLC)
This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.
Principle: A calibration curve of absorbance (or peak area for HPLC) versus concentration is first established. A saturated solution is then prepared, filtered, diluted, and its concentration is determined by comparing its absorbance/peak area to the calibration curve.
Apparatus:
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Apparatus for preparing a saturated solution (as in Method 1)
-
Volumetric flasks and pipettes for dilutions
-
Syringe filters
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for each standard using a UV-Vis spectrophotometer, or inject a known volume of each standard into an HPLC and record the peak area.
-
Plot a graph of absorbance/peak area versus concentration to generate a calibration curve.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
After filtration, accurately dilute a known volume of the clear saturated solution with the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance or determine the peak area of the diluted sample.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining and analyzing the solubility of a chemical compound.
Caption: Workflow for determining the solubility of a chemical compound.
While there is a notable absence of published quantitative solubility data for this compound in organic solvents, this guide provides researchers with the necessary framework to determine this crucial parameter. By employing the detailed experimental protocols outlined, scientists and professionals in drug development can effectively evaluate the solubility of this compound in various solvent systems, enabling its successful application in their respective fields. The provided workflow offers a logical sequence for planning and executing these solubility studies.
References
- 1. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]
- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
Technical Guide: Safety and Handling of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physical Properties
| Property | Value | Source |
| Chemical Name | 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine | - |
| CAS Number | 1227496-80-1 | [1][2] |
| Molecular Formula | C₆H₂ClF₄N | [1][2] |
| Molecular Weight | 199.53 g/mol | [1] |
| Physical State | Presumed to be a liquid at room temperature | |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Flash Point | Data not available for the specific isomer. The isomer 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a flash point of 52 °C. | |
| Solubility | Data not available. Halogenated pyridines are generally soluble in organic solvents. | [3] |
Hazard Identification and Classification
Based on data for the closely related isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, this compound is expected to be classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological and Ecotoxicological Data
Quantitative toxicological and ecotoxicological data for this compound are not available. The following information is based on general data for halogenated pyridines and should be treated as indicative.
| Endpoint | Value | Species | Source |
| Acute Oral Toxicity (LD50) | Data not available | - | - |
| Acute Dermal Toxicity (LD50) | Data not available | - | - |
| Acute Inhalation Toxicity (LC50) | Data not available | - | - |
| Aquatic Toxicity | Data not available. Halogenated organic compounds can be toxic to aquatic life. | - | [4] |
Experimental Protocols
Handling and Storage
Protocol for Safe Handling:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[5]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]
Protocol for Safe Storage:
-
Container: Store in a tightly closed, properly labeled container.[5]
-
Storage Area: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
Spill Response
Protocol for Small Spills (in a fume hood):
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]
-
Collection: Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Protocol for Large Spills:
-
Evacuation: Evacuate the area immediately.
-
Emergency Services: Contact your institution's EHS department and emergency services.[5]
-
Ventilation: Ensure the area is well-ventilated.
Waste Disposal
Protocol for Disposal of this compound:
-
Waste Collection: Collect all waste containing this chemical in a designated, labeled, and sealed container for halogenated organic waste.[4][9]
-
Labeling: The label must clearly indicate "Hazardous Waste," the full chemical name, and associated hazards.[9]
-
Disposal: Arrange for disposal through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7][9]
Emergency Procedures
First Aid Measures
Protocol for Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Visual Diagrams
Caption: Workflow for safe handling and storage.
Caption: Decision logic for spill response.
Caption: First aid procedures for exposure.
References
- 1. 1227496-80-1|this compound|BLD Pharm [bldpharm.com]
- 2. pschemicals.com [pschemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. echemi.com [echemi.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. PYRIDINE [training.itcilo.org]
Spectroscopic Analysis of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the spectroscopic characterization of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the limited availability of public domain spectroscopic data for this specific isomer, this document focuses on outlining the standardized experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, a generalized workflow for the spectroscopic analysis of a novel synthesized compound is presented. While specific data for the title compound is not available, this guide serves as a comprehensive resource for researchers undertaking the synthesis and characterization of this and structurally related molecules.
Introduction
Halogenated pyridines are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals. The introduction of fluorine and trifluoromethyl groups can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of these groups on the pyridine ring is crucial in determining the compound's overall biological activity and pharmacokinetic profile. This compound represents a unique isomer with potential for novel applications. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.
General Experimental Protocols for Spectroscopic Analysis
The following sections detail the standard methodologies for acquiring high-quality spectroscopic data for novel fluorinated pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for a complete structural assignment.
2.1.1 Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.
-
Ensure the solution is homogeneous. Gentle vortexing or sonication may be applied if necessary.
2.1.2 Data Acquisition
NMR spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, often requiring fewer scans than ¹³C NMR. The spectral width should be large enough to encompass the chemical shifts of both the aromatic fluorine and the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
2.2.1 Sample Preparation and Data Acquisition (Electron Ionization - EI)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, plotting ion intensity versus m/z. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
Expected Spectroscopic Data (Hypothetical)
While experimental data is not available, the following tables summarize the expected spectroscopic features for this compound based on the analysis of similar structures.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.5 - 8.5 | d | J(H,H) ≈ 5 | H-6 |
| 7.0 - 8.0 | d | J(H,H) ≈ 5 | H-5 | |
| ¹³C | 150 - 165 | d | J(C,F) ≈ 240-260 | C-2 |
| 115 - 130 | d | J(C,F) ≈ 15-25 | C-3 | |
| 135 - 150 | q | J(C,F) ≈ 30-40 | C-4 | |
| 120 - 135 | s | - | C-5 | |
| 145 - 160 | s | - | C-6 | |
| 118 - 125 | q | J(C,F) ≈ 270-280 | CF₃ | |
| ¹⁹F | -70 to -60 | s | - | C-F |
| -65 to -55 | s | - | CF₃ |
Table 2: Predicted Infrared Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | C-H stretch (aromatic) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1350 - 1100 | Strong | C-F stretch (aromatic and CF₃) |
| 850 - 750 | Strong | C-Cl stretch |
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| [M]⁺ | Molecular ion |
| [M+2]⁺ | Isotope peak due to ³⁷Cl |
| [M-Cl]⁺ | Loss of a chlorine atom |
| [M-CF₃]⁺ | Loss of a trifluoromethyl group |
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Synthesis and Spectroscopic Analysis Workflow
Conclusion
Technical Guide: ¹H NMR Spectrum of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine. Due to the absence of publicly available experimental spectra, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. It includes a comprehensive data summary, a detailed experimental protocol for spectral acquisition, and a visualization of the key magnetic interactions within the molecule.
Predicted ¹H NMR Data
The structure of this compound contains two aromatic protons, H-5 and H-6. Their chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and trifluoromethyl substituents. The predicted ¹H NMR data are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.6 - 7.9 | Doublet of doublets of quartets (ddq) | ⁴J(H-5, H-6) ≈ 5-6 Hz, ⁴J(H-5, F-2) ≈ 1-2 Hz, ⁵J(H-5, CF₃-4) ≈ 1-2 Hz |
| H-6 | 8.3 - 8.6 | Doublet of doublets (dd) | ⁴J(H-6, H-5) ≈ 5-6 Hz, ⁵J(H-6, F-2) ≈ 0.5-1.5 Hz |
Note: The predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) and are based on the analysis of similar fluorinated and chlorinated pyridine derivatives. Actual experimental values may vary depending on the solvent and other acquisition parameters.
Spin-Spin Coupling Analysis
The following diagram illustrates the predicted spin-spin coupling interactions for the protons in this compound.
Experimental Protocol for ¹H NMR Acquisition
This section outlines a standard operating procedure for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, 0.03% v/v) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended to achieve good signal dispersion.
-
Probe: A standard broadband or inverse detection probe suitable for ¹H observation.
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C), and allow it to equilibrate.
3. Data Acquisition Parameters:
-
Experiment: A standard one-dimensional proton (¹H) pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, should be sufficient to cover the aromatic region.
-
Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds.
-
Number of Scans (NS): A sufficient number of scans (e.g., 16, 32, or more) should be co-added to achieve an adequate signal-to-noise ratio.
-
Pulse Width: A calibrated 30° or 90° pulse width.
4. Data Processing:
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.
-
Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals and accurately pick the peak frequencies to determine chemical shifts and coupling constants.
This guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound. Experimental verification is essential to confirm these predictions and to obtain precise spectral parameters.
An In-depth Technical Guide to the ¹³C NMR of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a comprehensive prediction of the chemical shifts and coupling constants based on established principles of NMR spectroscopy and data from analogous fluorinated and chlorinated pyridine derivatives. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data for this compound are summarized in the table below. These values are estimated based on the known substituent effects of chloro, fluoro, and trifluoromethyl groups on the pyridine ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The multiplicity of each signal is determined by the coupling to neighboring fluorine atoms.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-2 | 155 - 165 | Doublet of Quartets (dq) | ¹J(C-F) ≈ 230-260, ³J(C-F) ≈ 4-8 |
| C-3 | 120 - 130 | Doublet of Quartets (dq) | ²J(C-F) ≈ 20-30, ³J(C-F) ≈ 3-6 |
| C-4 | 135 - 145 | Quartet of Doublets (qd) | ²J(C-F) ≈ 30-40, ³J(C-F) ≈ 5-10 |
| C-5 | 115 - 125 | Quartet of Doublets (qd) | ³J(C-F) ≈ 3-7, ⁴J(C-F) ≈ 1-3 |
| C-6 | 145 - 155 | Doublet (d) | ⁴J(C-F) ≈ 1-4 |
| -CF₃ | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 270-280 |
Structural Representation and Coupling Pathways
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for NMR assignment. The diagram also indicates the key through-bond C-F couplings that are expected to influence the ¹³C NMR spectrum.
Caption: Structure of this compound with C-F couplings.
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a general methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the solvent residual peak is recommended.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) should be sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons and to obtain more quantitative data.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Typically, 1024 to 4096 scans are sufficient.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals and pick the peaks to determine their chemical shifts and multiplicities.
Logical Workflow for Spectral Analysis
The following diagram outlines the logical workflow for the analysis and interpretation of the ¹³C NMR spectrum of this compound.
Caption: Workflow for ¹³C NMR spectral analysis.
Reactivity of the Pyridine Ring in 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the pyridine ring in 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Doravirine. The presence of three distinct electron-withdrawing substituents—a chloro group at the 3-position, a fluoro group at the 2-position, and a trifluoromethyl group at the 4-position—renders the pyridine ring highly electron-deficient and activates it towards specific chemical transformations. This guide will delve into the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by available experimental data and established principles of pyridine chemistry.
Introduction
This compound is a critical building block in modern medicinal chemistry, most notably for its role in the synthesis of Doravirine, an FDA-approved treatment for HIV-1 infection.[1] The strategic placement of halogen and trifluoromethyl substituents on the pyridine core dictates its reactivity, allowing for selective functionalization. Understanding the interplay of these substituents is paramount for process optimization and the development of novel synthetic routes. This guide aims to provide a detailed overview of the reactivity profile of this important heterocyclic compound.
Electronic Properties of the Pyridine Ring
The pyridine nitrogen, being more electronegative than carbon, inherently reduces the electron density of the ring, particularly at the α (2,6) and γ (4) positions. This effect is significantly amplified in this compound by the strong inductive electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups. This pronounced electron deficiency makes the pyridine ring highly susceptible to nucleophilic attack, a defining characteristic of its reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The electron-poor nature of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution reactions. The primary consideration in these reactions is the regioselectivity of nucleophilic attack, which is governed by the relative lability of the chloro and fluoro substituents.
Relative Reactivity of C-Cl versus C-F Bonds
In nucleophilic aromatic substitution on electron-deficient aromatic rings, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. While the C-F bond is stronger than the C-Cl bond, the extreme electronegativity of fluorine makes the carbon atom at the 2-position more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.[2] Consequently, the C-F bond is generally more labile than the C-Cl bond in SNAr reactions on highly activated pyridine rings.[2]
However, the position of the halogen also plays a crucial role. The α-position (C2) of the pyridine ring is highly activated towards nucleophilic attack. In the case of this compound, the fluorine atom is located at the activated C2 position, making it the more likely site for substitution by common nucleophiles.
Experimental Evidence
While specific quantitative data for SNAr reactions on this compound is not abundant in publicly accessible literature, reactivity patterns can be inferred from related compounds. For instance, in the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia, the chlorine at the 2-position is selectively displaced to form 2-amino-3-chloro-5-(trifluoromethyl)pyridine.[1] This supports the principle of higher reactivity at the C2 position.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyridines
| Substrate | Nucleophile | Position of Substitution | Product | Reference |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | NH3 | C2 | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | [1] |
| 2,3-Dichloropyridine | CsF | C2 | 3-Chloro-2-fluoropyridine | [3] |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. The reactivity of the C-Cl and C-F bonds in this compound in these transformations is a key consideration for synthetic planning.
Suzuki-Miyaura Coupling
In Suzuki-Miyaura coupling, the relative reactivity of aryl halides generally follows the order I > Br > OTf > Cl >> F. The oxidative addition of the C-F bond to palladium(0) is typically challenging due to the high bond strength. Therefore, it is expected that the C-Cl bond at the 3-position would be the primary site of reaction in a Suzuki-Miyaura coupling.
Logical Reaction Pathway for Suzuki-Miyaura Coupling
Caption: Proposed Suzuki-Miyaura coupling at the C-Cl position.
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination also relies on the oxidative addition of an aryl halide to a palladium catalyst. The reactivity trend for aryl halides is generally the same, favoring the C-Cl bond over the C-F bond.[4] Thus, selective amination at the C3 position is the expected outcome.
Logical Reaction Pathway for Buchwald-Hartwig Amination
Caption: Proposed Buchwald-Hartwig amination at the C-Cl position.
Synthesis and Key Reactions
The synthesis of this compound is a multi-step process, with limited detailed procedures available in the literature, highlighting its specialized nature as a pharmaceutical intermediate.[1] A patented method describes its synthesis starting from 4-(trifluoromethyl)nicotinic acid.[1]
Experimental Workflow for the Synthesis of Doravirine Intermediate
Caption: Synthetic pathway to the target compound.[1]
Detailed Experimental Protocol: Halogen Exchange in a Related System
Synthesis of 3-Chloro-2-fluoropyridine from 2,3-Dichloropyridine [3]
-
Materials:
-
2,3-Dichloropyridine (1.00 g, 6.76 mmol)
-
Cesium fluoride (CsF) (2.053 g, 13.51 mmol)
-
Dimethyl sulfoxide (DMSO) (33.8 mL)
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a solution of 2,3-dichloropyridine in DMSO, add cesium fluoride at room temperature.
-
Stir the reaction mixture in air at 110 °C for 20 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and quench with ice water.
-
Extract the product with ethyl acetate.
-
Separate the organic layer and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford 3-chloro-2-fluoropyridine.
-
-
Yield: 71.9%
Conclusion
The reactivity of the pyridine ring in this compound is dominated by its highly electron-deficient character. This leads to a pronounced susceptibility towards nucleophilic aromatic substitution, with the fluorine atom at the C2 position being the most probable site of attack. In contrast, palladium-catalyzed cross-coupling reactions are expected to proceed selectively at the more reactive C-Cl bond at the C3 position. The strategic exploitation of this differential reactivity is fundamental to the utility of this compound as a key building block in the synthesis of complex pharmaceutical agents like Doravirine. Further research to quantify the reaction kinetics and yields for a broader range of nucleophiles and coupling partners would be invaluable to the scientific community.
References
An In-depth Technical Guide to the Electronic Effects of Substituents on 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the chloro, fluoro, and trifluoromethyl substituents on the pyridine ring, with a specific focus on the compound 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine. This information is critical for understanding the reactivity, metabolic stability, and potential applications of this and structurally related compounds in medicinal chemistry and drug development. By examining the interplay of inductive and resonance effects, this guide offers insights into the modulation of the pyridine ring's electron density, which governs its interactions with biological targets and its utility in synthetic transformations.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and agrochemicals. The electronic properties of substituents on the pyridine ring play a pivotal role in determining a molecule's pharmacokinetic and pharmacodynamic profile. The strategic placement of electron-withdrawing groups, such as halogens and trifluoromethyl moieties, can significantly alter a compound's reactivity, pKa, lipophilicity, and metabolic stability. This compound presents a unique case study in the cumulative and nuanced electronic impact of three distinct electron-withdrawing substituents on a pyridine nucleus. Understanding these effects is paramount for the rational design of novel therapeutic agents.
Electronic Effects of Individual Substituents
The overall electronic character of this compound is a composite of the individual contributions of its substituents. These effects can be broadly categorized into inductive and resonance effects.
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. Both halogens (chloro and fluoro) and the trifluoromethyl group are strongly electronegative and therefore exert a powerful electron-withdrawing inductive effect (-I). This effect decreases with distance from the substituent.
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. While halogens possess lone pairs that can be donated to the ring (+R effect), their strong electronegativity often leads to a net electron-withdrawing character. The trifluoromethyl group does not have a significant resonance effect.
The interplay of these effects for each substituent is crucial:
-
Chloro (Cl): The chloro group is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+R). Overall, it acts as an electron-withdrawing group.
-
Fluoro (F): Similar to the chloro group, the fluoro group exhibits a strong -I effect and a weak +R effect. Due to fluorine's high electronegativity, its inductive effect is more pronounced than its resonance effect, making it a net electron-withdrawing substituent.
-
Trifluoromethyl (CF₃): The trifluoromethyl group is a potent electron-withdrawing group primarily due to its very strong -I effect. The C-F bonds are highly polarized, drawing electron density away from the pyridine ring. It does not exhibit a significant resonance effect.
The cumulative impact of these three electron-withdrawing groups renders the pyridine ring in this compound highly electron-deficient.
Quantitative Analysis of Substituent Effects
The electronic influence of substituents can be quantified using various parameters, most notably Hammett and Taft constants. These parameters provide a numerical representation of the electron-donating or electron-withdrawing nature of a substituent.
Hammett Substituent Constants (σ)
The Hammett equation (log(K/K₀) = σρ) relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound. The substituent constant, σ, is a measure of the electronic effect of the substituent. It is position-dependent (meta or para).
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| Chloro (Cl) | 0.37 | 0.23 |
| Fluoro (F) | 0.34 | 0.06 |
| Trifluoromethyl (CF₃) | 0.43 | 0.54 |
Data compiled from various sources.
In this compound, the chloro group is at the 3-position (meta to the nitrogen), the fluoro group is at the 2-position (ortho), and the trifluoromethyl group is at the 4-position (para). While a direct σ value for the 2-position is not typically used in the standard Hammett equation, its strong inductive effect significantly contributes to the overall electron deficiency. The σ_m of the chloro group and the σ_p of the trifluoromethyl group indicate a substantial withdrawal of electron density from the ring.
Taft Parameters
The Taft equation separates the electronic effects into inductive (σ_I) and resonance (σ_R) components.
| Substituent | Inductive Effect (σ_I) | Resonance Effect (σ_R) |
| Chloro (Cl) | 0.47 | -0.24 |
| Fluoro (F) | 0.52 | -0.34 |
| Trifluoromethyl (CF₃) | 0.45 | 0.08 |
Data compiled from various sources.
The positive σ_I values for all three substituents confirm their strong inductive electron withdrawal. The negative σ_R values for chloro and fluoro indicate their weak resonance electron donation, while the small positive σ_R for the trifluoromethyl group suggests a very weak resonance-withdrawing effect.
Impact on Physicochemical Properties
The pronounced electron-withdrawing nature of the substituents in this compound has a significant impact on its key physicochemical properties.
pKa and Basicity
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule.
-
¹³C NMR: The electron-withdrawing substituents will cause a downfield shift (higher ppm) of the carbon signals in the pyridine ring compared to unsubstituted pyridine, reflecting the deshielding of the carbon nuclei due to reduced electron density.
-
¹⁹F NMR: The chemical shifts of the fluorine and trifluoromethyl groups are highly sensitive to their electronic environment and can provide valuable information about intramolecular interactions.
Reactivity and Synthetic Applications
The highly electron-deficient nature of the pyridine ring in this compound dictates its reactivity, making it particularly susceptible to nucleophilic aromatic substitution (S_NAr) reactions. The positions ortho and para to the strongly electron-withdrawing trifluoromethyl group and the nitrogen atom are activated towards nucleophilic attack. This makes the compound a valuable building block in organic synthesis for the introduction of various functional groups.
Experimental Protocols
Detailed experimental protocols for the characterization of the electronic effects on substituted pyridines are essential for researchers in this field.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)
-
Deionized water
-
pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Add a stoichiometric excess of standardized HCl to the solution to ensure complete protonation of the pyridine nitrogen.
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant. Add the titrant in small increments, especially near the equivalence point.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point.
Hammett Plot Analysis for a Reaction Series
Objective: To quantify the electronic effect of substituents on the rate of a reaction involving a series of substituted pyridines.
Materials:
-
A series of substituted pyridines (including this compound and other derivatives with known Hammett constants)
-
Reactants and solvent for the chosen reaction (e.g., quaternization with methyl iodide)
-
Analytical instrument to monitor the reaction progress (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)
-
Thermostatted reaction vessel
Procedure:
-
Choose a suitable reaction where the rate is sensitive to the electronic effects of the substituents on the pyridine ring.
-
For each substituted pyridine, carry out the reaction under pseudo-first-order conditions (one reactant in large excess).
-
Monitor the disappearance of the starting material or the appearance of the product over time using the chosen analytical technique.
-
Determine the pseudo-first-order rate constant (k_obs) for each substituted pyridine from the kinetic data.
-
Plot log(k_obs) versus the appropriate Hammett substituent constant (σ) for each substituent.
-
Perform a linear regression analysis on the data to obtain the Hammett reaction constant (ρ). The position of this compound on this plot will quantitatively demonstrate its electronic character relative to other substituted pyridines.
Visualizations
Inductive vs. Resonance Effects
The Dawn of a New Era in Heterocyclic Chemistry: The Discovery and Evolution of Trifluoromethylpyridines
A comprehensive technical guide on the discovery, synthesis, and impact of trifluoromethylpyridines for researchers, scientists, and drug development professionals.
The introduction of the trifluoromethyl group into the pyridine ring marked a pivotal moment in medicinal and agricultural chemistry. This strategic fluorination bestowed upon the resulting trifluoromethylpyridines (TFMPs) a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes have rendered TFMPs indispensable building blocks in the development of a wide array of pharmaceuticals and agrochemicals. This in-depth guide explores the historical discovery of these remarkable compounds, the evolution of their synthesis, and their profound impact on modern science.
The Genesis: A Post-War Discovery
The journey of trifluoromethylpyridines began in the post-World War II era of chemical exploration. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved by Frédéric Swarts in 1898, it was not until 1947 that this functional group was successfully introduced into a pyridine ring.[1][2] A seminal paper published in Industrial & Engineering Chemistry by E.T. McBee, H.B. Hass, and E.M. Hodnett detailed the first synthesis of trifluoromethylpyridines.[1][2] Their pioneering work involved a vapor-phase chlorination of picolines (methylpyridines) to form trichloromethylpyridines, followed by a halogen exchange reaction with hydrogen fluoride at elevated temperatures.[1][2] This groundbreaking research laid the foundation for the entire field of trifluoromethylpyridine chemistry.
Physicochemical Properties of Parent Trifluoromethylpyridines
The position of the trifluoromethyl group on the pyridine ring significantly influences the compound's physical and chemical properties. The following table summarizes key physicochemical data for the three parent isomers of trifluoromethylpyridine.
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine |
| CAS Number | 368-48-9[3][4] | 3796-23-4[5] | 3796-24-5[6][7] |
| Molecular Formula | C₆H₄F₃N[3][4] | C₆H₄F₃N[5] | C₆H₄F₃N[6][7] |
| Molecular Weight | 147.10 g/mol [3][4] | 147.10 g/mol [5] | 147.10 g/mol [6][7] |
| Boiling Point | 139-141 °C[3][4] | 113-115 °C[5] | 110 °C[6] |
| Density | 1.275 g/mL at 25 °C[3][4] | 1.276 g/mL at 25 °C[5] | 1.27 g/mL at 25 °C |
| Refractive Index | n20/D 1.419[4] | n20/D 1.418[5] | n20/D 1.417 |
The Evolution of Synthetic Methodologies
Following the initial discovery, the demand for trifluoromethylpyridines and their derivatives surged, particularly within the agrochemical and pharmaceutical industries. This spurred the development of more efficient and scalable synthetic routes.
Early Method: Vapor-Phase Fluorination
The original method developed by McBee, Hass, and Hodnett, while groundbreaking, required harsh conditions and often resulted in a mixture of products. The general workflow is depicted below.
Industrial Advancements: The Rise of Key Intermediates
The 1980s witnessed a significant leap in trifluoromethylpyridine synthesis, driven by the commercialization of the first TFMP-containing agrochemical, the herbicide Fluazifop-butyl, in 1982.[1] This led to the development of industrial-scale processes for producing key chlorinated trifluoromethylpyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), primarily from 3-picoline.[1][2]
A widely adopted industrial method is the simultaneous vapor-phase chlorination and fluorination of 3-picoline. This process offers a more direct route to valuable intermediates.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. chembk.com [chembk.com]
- 4. 2-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]
- 7. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and its Isomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine. Due to the limited availability of direct synthesis routes for this specific isomer in published literature, a plausible synthetic pathway is proposed based on analogous chemical transformations. Additionally, a comprehensive and well-documented protocol for the synthesis of the commercially significant isomer, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, is presented.
Proposed Synthesis of this compound
The synthesis of this compound is not well-documented in current chemical literature. However, based on the synthesis of structurally similar compounds, a two-step synthetic route is proposed. This pathway involves the initial synthesis of a 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine precursor, followed by a fluorination reaction to yield the final product.
Proposed Synthetic Pathway
The proposed synthesis commences with the formation of 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine, which then undergoes a deoxyfluorination reaction.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Note: The following protocol is hypothetical and based on general procedures for the fluorination of hydroxypyridines. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine
The synthesis of this precursor is not described in the available literature. Researchers would first need to develop a route to this intermediate.
Step 2: Fluorination of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.1-1.5 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
The synthesis of the 5-(trifluoromethyl) isomer is well-established and is typically achieved through a halogen exchange (Halex) reaction from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Synthetic Pathway
The established synthesis involves a one-step halogen exchange reaction.
Caption: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine via Halogen Exchange.
Data Presentation
| Parameter | Method 1: Potassium Fluoride | Method 2: Anhydrous Hydrogen Fluoride |
| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine |
| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) | Anhydrous Hydrogen Fluoride (HF) |
| Solvent | N,N-Dimethylacetamide (DMAC) | None (HF acts as solvent) |
| Catalyst | Benzyltriethylammonium chloride | None |
| Temperature | 170 °C | 150-200 °C |
| Pressure | Atmospheric | 4.0-10.0 MPa |
| Reaction Time | 5 hours | 10-15 hours |
| Yield | 97%[1] | High (exact yield not specified) |
| Purity | 99.5%[1] | High Purity |
Experimental Protocols
Method 1: Halogen Exchange using Potassium Fluoride [1]
-
To a 500 mL glass reactor equipped with a condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (54.0 g, 0.25 mol), N,N-dimethylacetamide (DMAC, 150 g), anhydrous potassium fluoride (18.9 g, 0.325 mol), and benzyltriethylammonium chloride (4.0 g, 0.018 mol).
-
Heat the reaction mixture to 170 °C using an oil bath and maintain for 5 hours.
-
After the reaction is complete, distill and recover the DMAC.
-
Collect the product by vacuum distillation to yield 48.6 g of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (97% yield, 99.5% purity).
Method 2: Direct Fluorination using Anhydrous Hydrogen Fluoride
This method facilitates the conversion of the trichloromethyl group to a trifluoromethyl group and can be adapted for the halogen exchange on the pyridine ring.
-
In a suitable pressure reactor, combine 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride (molar ratio of 1:5 to 1:15).
-
Heat the reactor to 150-200 °C, and allow the pressure to increase to 4.0-10.0 MPa.
-
Maintain these conditions for 10-15 hours.
-
After cooling and venting the reactor, the crude product is typically purified by distillation.
Applications
Both this compound and its 5-isomer are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals. The presence of the fluorine atom and the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of the final products. These compounds are key building blocks for a range of molecules, including herbicides and fungicides. The 5-trifluoromethyl isomer, in particular, is a crucial intermediate in the synthesis of new fungicides and herbicides like haloxyfop.
References
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a valuable building block in medicinal chemistry and materials science due to the unique physicochemical properties imparted by its trifluoromethyl and fluoro substituents. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making it a desirable moiety in drug design. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.
These application notes provide a detailed guide for utilizing this compound in Suzuki coupling reactions. While specific literature precedents for this exact substrate are not abundant, the protocols and recommendations provided herein are based on established methodologies for the coupling of structurally similar electron-deficient chloropyridines. Activation of the C-Cl bond in such substrates typically requires carefully optimized conditions, including the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands and suitable bases.
Reaction Principle and Signaling Pathway
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Recommended Reaction Conditions for Optimization
Due to the limited availability of specific quantitative data for the Suzuki coupling of this compound in peer-reviewed literature, the following table summarizes generally effective conditions for similar electron-deficient chloropyridines. These parameters serve as a robust starting point for optimization.
| Parameter | Recommended Reagents/Conditions | Concentration/Loading | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common and effective choices. |
| Ligand | SPhos, XPhos, RuPhos | 1.2 - 2.4 equivalents relative to Pd | Bulky, electron-rich phosphine ligands are crucial for the activation of the C-Cl bond. |
| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents | Strong, non-nucleophilic bases are generally required. Potassium phosphate and cesium carbonate are often effective. |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene | 0.1 - 0.5 M | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Anhydrous conditions may also be effective with certain base and catalyst systems. |
| Temperature | 80 - 120 °C | - | Higher temperatures are generally necessary to facilitate the oxidative addition of the aryl chloride. |
| Reaction Time | 4 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.
Protocol 1: Using Pd₂(dba)₃/SPhos in Dioxane/Water
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst Premixing: In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.036 mmol, 3.6 mol%).
-
Addition of Catalyst: Add the catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-fluoro-4-(trifluoromethyl)pyridine.
-
Protocol 2: Using Pd(OAc)₂/XPhos in Toluene
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous and degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Glovebox or Schlenk line
-
Reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup (in a glovebox): In a reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 8 and 9 from Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest in the development of novel agrochemicals and pharmaceuticals. The presence of electron-withdrawing groups (trifluoromethyl and the pyridine nitrogen) and two different halogen atoms (chlorine and fluorine) makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of various functionalities, paving the way for the synthesis of diverse compound libraries for screening and lead optimization.
The regioselectivity of nucleophilic attack is a key consideration in the functionalization of this molecule. The pyridine nitrogen, in conjunction with the strongly electron-withdrawing trifluoromethyl group at the 4-position, activates the 2- and 6-positions towards nucleophilic attack. The fluorine atom at the 2-position is generally a better leaving group than the chlorine atom at the 3-position in SNAr reactions, primarily due to the greater ability of fluorine to stabilize the intermediate Meisenheimer complex through inductive effects. Therefore, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the fluoride.
These application notes provide generalized protocols for the SNAr of this compound with common nucleophiles such as amines, alcohols, and thiols. It is important to note that while these protocols are based on established principles and procedures for similar fluorinated and chlorinated pyridines, specific quantitative data for this particular substrate is limited in publicly available literature. Optimization of the reaction conditions for specific nucleophiles is therefore highly recommended.
Data Presentation
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |
| Amines | Primary/Secondary Amines | K₂CO₃, Et₃N, or DIPEA | DMF, DMSO, NMP | 25 - 100 | 2 - 24 | 2-Amino-3-chloro-4-(trifluoromethyl)pyridine |
| Alcohols | Alkoxides (e.g., NaOMe) | NaH, K₂CO₃ | THF, Dioxane, DMF | 25 - 80 | 1 - 12 | 2-Alkoxy-3-chloro-4-(trifluoromethyl)pyridine |
| Thiols | Thiols/Thiolates | K₂CO₃, NaH | DMF, DMSO | 25 - 60 | 1 - 8 | 2-Thio-3-chloro-4-(trifluoromethyl)pyridine |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.
-
Anhydrous solvents should be used to avoid quenching of the base and nucleophile.
-
Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Amines
This protocol describes a general procedure for the synthesis of 2-amino-3-chloro-4-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a stirred solution of the amine (1.1 - 1.5 eq.) in anhydrous DMF, add the base (2.0 eq.).
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alcohols (Alkoxides)
This protocol outlines a general method for the synthesis of 2-alkoxy-3-chloro-4-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Alcohol (as the corresponding sodium or potassium alkoxide, or in situ generation with a base)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
Procedure:
-
If starting from the alcohol, suspend NaH (1.2 eq.) in anhydrous THF and add the alcohol (1.1 eq.) dropwise at 0 °C. Stir until hydrogen evolution ceases.
-
Add this compound (1.0 eq.) to the solution of the alkoxide.
-
Stir the reaction at room temperature or heat to 60-80 °C and monitor by TLC.
-
After completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Reaction with Thiols
This protocol provides a general procedure for the synthesis of 2-thio-3-chloro-4-(trifluoromethyl)pyridines.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the thiol (1.1 eq.) in anhydrous DMF, add the base (1.5 eq.) at room temperature.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the mixture at room temperature or heat to 50-60 °C, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: General workflow for nucleophilic aromatic substitution.
Caption: Expected regioselectivity of nucleophilic attack.
Application Notes and Protocols for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group at the 4-position, a fluorine atom at the 2-position, and a chlorine atom at the 3-position, offers a versatile scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, while the fluoro and chloro substituents provide reactive handles for various chemical transformations. These application notes provide an overview of the utility of this building block and detailed protocols for its application in the synthesis and biological evaluation of potential drug candidates.
Note: Specific experimental data and protocols for this compound are limited in publicly available literature. The following protocols are based on established methodologies for analogous 2-fluoro-3-chloropyridine derivatives and trifluoromethyl-substituted heterocycles, and are intended to serve as representative examples.
Physicochemical Properties and Reactivity
The strategic placement of electron-withdrawing groups on the pyridine ring significantly influences the reactivity of this compound. The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the combined electron-withdrawing effects of the pyridine nitrogen and the trifluoromethyl group. The chlorine atom at the C3 position is less reactive towards SNAr but can participate in various cross-coupling reactions.
| Property | Value |
| Molecular Formula | C₆H₂ClF₄N |
| Molecular Weight | 199.53 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Reactivity | Prone to nucleophilic aromatic substitution at the C2-position. Can undergo cross-coupling reactions at the C3-position. |
Applications in Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of a variety of biologically active molecules. The trifluoromethyl group is a common bioisostere for a methyl group and can improve a compound's metabolic stability and lipophilicity. Derivatives of trifluoromethylpyridines have shown promise in various therapeutic areas.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases.
-
Anticancer Agents: Compounds incorporating the trifluoromethylpyridine moiety have been investigated for their cytotoxic effects against various cancer cell lines.
-
Agrochemicals: Pyridine derivatives are widely used in the agricultural industry as herbicides, fungicides, and insecticides.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in DMSO (0.2 M) is added the amine nucleophile (1.2 equiv) followed by potassium carbonate (2.0 equiv).
-
The reaction mixture is stirred at 80 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.
Representative Yields for SNAr on Analogous 2-Fluoropyridines:
| Nucleophile | Product | Yield (%) |
| Morpholine | 2-(Morpholin-4-yl)-3-chloro-4-(trifluoromethyl)pyridine | 85-95% |
| Piperidine | 2-(Piperidin-1-yl)-3-chloro-4-(trifluoromethyl)pyridine | 80-90% |
| Aniline | N-Phenyl-3-chloro-4-(trifluoromethyl)pyridin-2-amine | 70-85% |
Diagram of the SNAr Experimental Workflow:
Caption: Workflow for Nucleophilic Aromatic Substitution.
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of a compound synthesized from this compound against a specific kinase.
Materials:
-
Kinase (e.g., EGFR, VEGFR)
-
ATP
-
Substrate peptide
-
Kinase buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Representative IC₅₀ Values for Analogous Trifluoromethylpyridine Kinase Inhibitors:
| Target Kinase | Compound Type | IC₅₀ (nM) |
| EGFR | Pyridine derivative | 10 - 100 |
| VEGFR2 | Pyridine derivative | 50 - 500 |
| p38α | Pyridine derivative | 20 - 200 |
Diagram of a Generic Kinase Signaling Pathway and Inhibition:
Caption: Inhibition of a Kinase Signaling Pathway.
Protocol for MTT Cell Proliferation Assay
This protocol outlines a method to assess the cytotoxic effects of compounds derived from this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Representative IC₅₀ Values for Analogous Anticancer Pyridine Derivatives:
| Cell Line | Compound Type | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | Pyridine derivative | 1 - 10 |
| A549 (Lung Cancer) | Pyridine derivative | 5 - 25 |
| MCF-7 (Breast Cancer) | Pyridine derivative | 2 - 15 |
Conclusion
This compound is a promising building block for the development of novel therapeutic agents. Its unique electronic and steric properties, combined with its versatile reactivity, make it an attractive starting material for the synthesis of diverse compound libraries for drug discovery programs. The protocols provided herein offer a foundation for researchers to explore the potential of this scaffold in medicinal chemistry. Further investigation into the synthesis and biological activities of derivatives of this specific isomer is warranted to fully elucidate its potential.
Application Notes and Protocols: 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and its Isomers in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridine (TFMP) derivatives are a critical class of intermediates in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl group and the pyridine nucleus often imparts unique physicochemical properties to the final active ingredient, leading to enhanced efficacy, selectivity, and metabolic stability. This document provides a detailed overview of the applications of substituted trifluoromethylpyridines in the synthesis of key agrochemicals, with a particular focus on the 4-(trifluoromethyl)pyridine scaffold as exemplified by the herbicide Pyroxsulam. While direct applications of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine in commercialized agrochemicals are not extensively documented in publicly available literature, the synthetic strategies and biological activities associated with its isomers provide valuable insights for researchers in the field.
Core Applications in Agrochemicals
The versatility of the trifluoromethylpyridine core has led to its incorporation into a wide range of agrochemicals, including herbicides, insecticides, and fungicides. Different isomers of chloro- and fluoro-substituted trifluoromethylpyridines serve as key building blocks for these active ingredients.
Table 1: Prominent Agrochemicals Derived from Trifluoromethylpyridine Intermediates
| Agrochemical | Type | Key Trifluoromethylpyridine Intermediate | Mechanism of Action |
| Pyroxsulam | Herbicide | 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | Acetolactate Synthase (ALS) Inhibitor[1] |
| Flonicamid | Insecticide | 4-(trifluoromethyl)nicotinic acid | Chordotonal organ modulator[2] |
| Fluazifop-butyl | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine | Acetyl-CoA Carboxylase (ACCase) Inhibitor[3] |
| Chlorfluazuron | Insecticide | 2,3-dichloro-5-(trifluoromethyl)pyridine | Chitin Synthesis Inhibitor[2] |
| Fluazinam | Fungicide | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | Uncoupler of oxidative phosphorylation[4] |
| Flazasulfuron | Herbicide | 2-chloro-3-(trifluoromethyl)pyridine | Acetolactate Synthase (ALS) Inhibitor[3] |
Featured Application: Synthesis of the Herbicide Pyroxsulam
Pyroxsulam is a post-emergence herbicide highly effective against a broad spectrum of grass and broadleaf weeds in wheat crops.[1] Its synthesis relies on a key intermediate derived from a 4-(trifluoromethyl)pyridine core.
Synthetic Pathway Overview
The synthesis of Pyroxsulam involves the condensation of two key heterocyclic intermediates: 2-amino-5,7-dimethoxy[2][3][5]triazolo[1,5-a]pyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. The latter is the crucial trifluoromethylpyridine-containing building block.
Caption: General synthetic scheme for Pyroxsulam.
Experimental Protocol for Pyroxsulam Synthesis
The following protocol is adapted from patent literature and provides a representative synthesis of Pyroxsulam.[5]
Materials:
-
2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
4N Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
To a stirred solution of 2-amino-5,7-dimethoxy[2][3][5]triazolo[1,5-a]pyrimidine (25.4 g, 0.13 mol) in dichloromethane (137 g), add 4-dimethylaminopyridine (0.006 g, 0.05 mmol) and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (27.5 g, 0.1 mol).
-
Stir the mixture for 30 minutes at room temperature.
-
Slowly add triethylamine (13.1 g, 0.13 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 35°C and maintain for 3 hours.
-
After the reaction is complete, add 4N HCl (60 g) and stir at 25°C for 1 hour.
-
Cool the mixture to 10°C and filter the resulting precipitate.
-
Wash the solid product with water, followed by a wash with methanol.
-
Dry the product to obtain Pyroxsulam.
Table 2: Quantitative Data for Pyroxsulam Synthesis[5]
| Parameter | Value |
| Yield | 94% |
| Purity (HPLC) | 98.5% |
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Pyroxsulam, like other sulfonylurea herbicides, functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).
Caption: Pyroxsulam's mechanism of action via ALS inhibition.
The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in the death of susceptible weeds.[1]
Other Relevant Trifluoromethylpyridine Intermediates in Agrochemical Synthesis
While the focus has been on a 4-(trifluoromethyl)pyridine derivative, other isomers are of significant industrial importance.
-
2-Chloro-5-(trifluoromethyl)pyridine: This is a key intermediate for the synthesis of the herbicide fluazifop-butyl.[3]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine: This versatile building block is used to produce the insecticide chlorfluazuron and the fungicide fluazinam.[2]
-
2-Chloro-3-(trifluoromethyl)pyridine: This isomer is a precursor for the herbicide flazasulfuron.[3]
The synthetic routes to these intermediates often involve high-temperature, vapor-phase chlorination and fluorination of picoline precursors.[2][3]
Conclusion
Trifluoromethylpyridine derivatives are indispensable building blocks in the modern agrochemical industry. The specific substitution pattern of chloro, fluoro, and trifluoromethyl groups on the pyridine ring dictates the reactivity of the intermediate and the properties of the final active ingredient. While the direct application of this compound in a major commercial agrochemical is not apparent, the study of its isomers, such as the 4-(trifluoromethyl)pyridine core in Pyroxsulam, provides a strong foundation for the design and synthesis of novel, effective, and selective crop protection agents. The detailed synthetic protocols and mechanistic insights presented here serve as a valuable resource for researchers dedicated to advancing the field of agrochemical development.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Derivatives from 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine as a versatile building block in medicinal chemistry and materials science. The unique substitution pattern of this pyridine derivative, featuring electron-withdrawing trifluoromethyl and halogen groups, renders the pyridine ring susceptible to a variety of chemical transformations. This document details protocols for key reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of functionalized pyridine derivatives.
Chemical Reactivity and Strategic Considerations
The pyridine ring in this compound is highly electron-deficient due to the cumulative inductive effects of the chloro, fluoro, and trifluoromethyl substituents. This electronic profile dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 2-position is the most likely leaving group in SNAr reactions due to the strong activation by the adjacent nitrogen atom and the trifluoromethyl group at the 4-position. The chlorine atom at the 3-position is less activated for direct nucleophilic displacement but can participate in various cross-coupling reactions.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of derivatization for this compound is through nucleophilic aromatic substitution, where the fluoride at the C2 position is displaced by a variety of nucleophiles.
A. Synthesis of 2-Amino Derivatives
The reaction with amines provides access to 2-amino-3-chloro-4-(trifluoromethyl)pyridine derivatives, which are valuable intermediates in the synthesis of bioactive molecules.
Protocol 1: General Procedure for Amination
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or MeCN) is treated with the desired primary or secondary amine (1.1-1.5 eq.) and a base (e.g., K2CO3, Cs2CO3, or Et3N, 2.0-3.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K2CO3 | DMSO | 80 | 12 | [Estimated >85] |
| 2 | Morpholine | Cs2CO3 | DMF | 60 | 16 | [Estimated >90] |
| 3 | Aniline | Et3N | MeCN | RT | 24 | [Estimated >70] |
| [Estimated yields based on similar reactions with related substrates.] |
B. Synthesis of 2-Alkoxy and 2-Aryloxy Derivatives
The displacement of the 2-fluoro substituent with alcohols or phenols yields the corresponding ether derivatives.
Protocol 2: General Procedure for O-Alkylation/O-Arylation
To a solution of the desired alcohol or phenol (1.2 eq.) in an anhydrous aprotic solvent such as DMF or THF, a strong base like sodium hydride (NaH, 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to form the corresponding alkoxide or phenoxide. This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature or heated to 60-80 °C. After completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. Purification is achieved by column chromatography.
| Entry | Alcohol/Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | NaH | DMF | RT | 12 | [Estimated >80] |
| 2 | Benzyl alcohol | NaH | THF | 60 | 8 | [Estimated >85] |
| 3 | Methanol | NaH | THF | RT | 18 | [Estimated >75] |
| [Estimated yields based on similar reactions with related substrates.] |
C. Synthesis of 2-Thioether Derivatives
Reaction with thiols provides access to 2-thioether derivatives, leveraging the high nucleophilicity of sulfur.
Protocol 3: General Procedure for S-Alkylation/S-Arylation
A mixture of this compound (1.0 eq.), the desired thiol (1.1 eq.), and a base such as potassium carbonate (K2CO3, 2.0 eq.) in a polar aprotic solvent like DMF is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated to give the crude product, which is then purified by chromatography.
| Entry | Thiol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K2CO3 | DMF | RT | 6 | [Estimated >90] |
| 2 | Benzyl mercaptan | K2CO3 | DMF | RT | 8 | [Estimated >92] |
| 3 | Ethanethiol | K2CO3 | DMF | RT | 10 | [Estimated >88] |
| [Estimated yields based on similar reactions with related substrates.] |
II. Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C3 position of the pyridine ring can be functionalized through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the chloro-pyridine with a boronic acid or ester.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
A mixture of 3-Chloro-2-substituted-4-(trifluoromethyl)pyridine (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) or PdCl2(dppf) (0.05 eq.), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). The mixture is degassed and heated under an inert atmosphere at 80-120 °C until the starting material is consumed. After cooling to room temperature, the reaction mixture is filtered, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography.
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 100 | [Estimated >75] |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | Toluene/H2O | 110 | [Estimated >80] |
| 3 | Pyridine-3-boronic acid | Pd(PPh3)4 | K3PO4 | DMF | 120 | [Estimated >65] |
| [Estimated yields based on general knowledge of Suzuki couplings with chloropyridines.] |
B. Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl moiety at the C3 position.
Protocol 5: General Procedure for Sonogashira Coupling
To a degassed solution of the 3-chloro-2-substituted-4-(trifluoromethyl)pyridine (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or Et3N), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.) or PdCl2(PPh3)2 (0.05 eq.), a copper(I) co-catalyst like CuI (0.1 eq.), and a base (e.g., Et3N or DIPA) are added. The reaction is stirred at room temperature or heated to 50-80 °C under an inert atmosphere. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 60 | [Estimated >70] |
| 2 | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPA | DMF | RT | [Estimated >80] |
| 3 | Propargyl alcohol | PdCl2(PPh3)2 | CuI | Et3N | THF | 50 | [Estimated >60] |
| [Estimated yields based on general knowledge of Sonogashira couplings with chloropyridines.] |
C. Buchwald-Hartwig Amination
This reaction allows for the formation of a C-N bond at the C3 position, providing access to 3-amino pyridine derivatives.
Protocol 6: General Procedure for Buchwald-Hartwig Amination
A mixture of the 3-chloro-2-substituted-4-(trifluoromethyl)pyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04 eq.), and a strong base (e.g., NaOt-Bu, K3PO4, or Cs2CO3, 1.4 eq.) in an anhydrous solvent (e.g., toluene or dioxane) is heated under an inert atmosphere at 80-110 °C. Upon completion, the reaction is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd2(dba)3/Xantphos | NaOt-Bu | Toluene | 100 | [Estimated >80] |
| 2 | Aniline | Pd2(dba)3/BINAP | Cs2CO3 | Dioxane | 110 | [Estimated >70] |
| 3 | Benzylamine | Pd2(dba)3/Xantphos | K3PO4 | Toluene | 100 | [Estimated >75] |
| [Estimated yields based on general knowledge of Buchwald-Hartwig aminations with chloropyridines.] |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these application notes.
Figure 1. Overview of synthetic pathways for the derivatization of this compound.
Figure 2. Workflow for Nucleophilic Aromatic Substitution (SNAr) reactions at the C2 position.
Figure 3. Workflow for Palladium-Catalyzed Cross-Coupling reactions at the C3 position.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl and fluoro-substituted pyridine core. The methodologies outlined herein describe Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the pyridine ring.
Introduction
This compound is an electron-deficient heterocyclic compound, making the chloro substituent at the 3-position susceptible to palladium-catalyzed cross-coupling reactions. The presence of the adjacent fluorine atom and the strong electron-withdrawing trifluoromethyl group significantly influences the reactivity of the C-Cl bond. These reactions provide a powerful platform for the synthesis of a diverse range of substituted pyridine derivatives, which are key intermediates in the development of novel pharmaceuticals and functional materials.
Core Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The general catalytic cycle for these reactions is depicted below. It typically involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a nucleophilic partner, and concludes with reductive elimination to yield the final product and regenerate the active catalyst.
Application Notes and Protocols for Halogen Exchange on Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridines are a critical class of heterocyclic compounds widely utilized in the pharmaceutical, agrochemical, and materials science sectors. The electronic properties imparted by the trifluoromethyl group significantly influence the reactivity of the pyridine ring, making it an attractive scaffold for the synthesis of novel molecules. Halogen exchange reactions on these substrates are a powerful tool for introducing further functionalization, enabling the generation of diverse derivatives.
This document provides detailed experimental procedures for various halogen exchange reactions on trifluoromethylpyridine cores. The protocols outlined herein are based on established synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and catalyzed Finkelstein-type reactions.
General Principles
The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group activates the pyridine ring towards nucleophilic attack, facilitating halogen exchange. The reaction mechanism is typically a bimolecular addition-elimination process (SNAr) that proceeds through a negatively charged Meisenheimer intermediate.[1] The stability of this intermediate, and thus the reaction rate, is enhanced when the CF₃ group is positioned ortho or para to the leaving halogen.[1]
In contrast to SN1 and SN2 reactions, the reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack, the rate-determining step of the reaction.[1]
For the exchange of less reactive halogens, such as the conversion of aryl chlorides and bromides to iodides, the classic Finkelstein reaction conditions can be adapted.[2][3] However, these transformations on aromatic systems often necessitate the use of catalysts, such as copper(I) or nickel(II) complexes, to achieve efficient conversion.[3]
Experimental Protocols
Protocol 1: Iodination of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol describes the conversion of 2-chloro-5-(trifluoromethyl)pyridine to 2-iodo-5-(trifluoromethyl)pyridine via a copper-catalyzed Finkelstein reaction.
Reaction Scheme:
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (ligand)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add CuI (5 mol%) and the N,N'-dimethylethylenediamine ligand (10 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and sodium iodide (2.0 eq).
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with aqueous ammonia and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Substrate | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | 2-Iodo-5-(trifluoromethyl)pyridine | CuI / N,N'-Dimethylethylenediamine | Dioxane | 110 | 24-48 | ~90 |
Protocol 2: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine
This protocol details the synthesis of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine through a halogen exchange reaction using anhydrous hydrogen fluoride.
Reaction Scheme:
Materials:
-
2,3-Dichloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Autoclave reactor
Procedure:
-
Charge a suitable autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Cool the autoclave and carefully add anhydrous hydrogen fluoride (HF) in a molar ratio of approximately 10:1 to 15:1 (HF:substrate).
-
Seal the reactor and heat to a temperature between 150-200 °C. The reaction will generate pressure between 4.0 and 10.0 MPa.[4]
-
Maintain the reaction at this temperature for 10-15 hours.[4]
-
After the reaction is complete, cool the autoclave to a safe temperature and carefully vent the excess HF.
-
The crude product can be purified by distillation.
Quantitative Data Summary:
| Substrate | Product | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine | Anhydrous HF | None | 150-200 | 10-15 | ~90 |
Protocol 3: Nickel-Catalyzed Iodination of Bromo-Trifluoromethylpyridines
This protocol describes a general method for the conversion of bromo-trifluoromethylpyridines to their iodo-derivatives using a nickel catalyst.
Reaction Scheme:
Materials:
-
Bromo-trifluoromethylpyridine substrate
-
Sodium Iodide (NaI)
-
Nickel(II) Bromide (NiBr₂)
-
Triphenylphosphine (P(Ph)₃) or other suitable phosphine ligand
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with NiBr₂ (5-10 mol%) and the phosphine ligand (10-20 mol%).
-
Add the bromo-trifluoromethylpyridine substrate (1.0 eq) and sodium iodide (1.5-2.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF).
-
Seal the vessel and heat the reaction mixture to 100-150 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by flash column chromatography.
Quantitative Data Summary:
| Substrate Position | Product Position | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-5-(trifluoromethyl) | 2-Iodo-5-(trifluoromethyl) | NiBr₂ / P(Ph)₃ | DMF | 120 | 18 | High |
| 3-Bromo-5-(trifluoromethyl) | 3-Iodo-5-(trifluoromethyl) | NiBr₂ / P(Ph)₃ | DMF | 120 | 18 | High |
Experimental Workflow and Signaling Pathways
The general workflow for performing and analyzing these halogen exchange reactions is depicted below.
Caption: A typical experimental workflow for halogen exchange reactions.
The logical relationship for catalyst selection in Finkelstein-type reactions on trifluoromethylpyridines is outlined in the following diagram.
Caption: Decision pathway for catalyst selection in aromatic Finkelstein reactions.
References
- 1. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis - American Chemical Society [acs.digitellinc.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Application Notes and Protocols for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative. While its direct application in the synthesis of marketed active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its structural features make it a potentially valuable building block for medicinal chemistry and drug discovery. The presence of three distinct functional groups—a trifluoromethyl group, a chlorine atom, and a fluorine atom—on the pyridine ring offers multiple reaction sites for diversification and the introduction of molecular complexity. The trifluoromethyl group is a common motif in pharmaceuticals, often improving metabolic stability, lipophilicity, and binding affinity.
This document provides an overview of the potential synthetic utility of this compound in pharmaceutical synthesis, including proposed reaction protocols and workflows based on the known reactivity of similar heterocyclic compounds.
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is governed by the electronic effects of its substituents. The electron-withdrawing nature of the trifluoromethyl group and the halogens activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is generally the most susceptible to displacement by nucleophiles, followed by the chlorine atom at the 3-position. This differential reactivity allows for sequential functionalization.
Furthermore, the chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.
Proposed Applications in Pharmaceutical Synthesis
Based on its chemical reactivity, this compound can be envisioned as a key intermediate in the synthesis of various pharmaceutical scaffolds, particularly kinase inhibitors and other targeted therapies where substituted pyridine cores are prevalent.
Synthesis of Substituted 2-Aminopyridine Derivatives
Substituted 2-aminopyridines are common pharmacophores in a wide range of therapeutic agents. The fluorine atom at the 2-position of this compound can be readily displaced by primary and secondary amines to yield 2-amino-3-chloro-4-(trifluoromethyl)pyridine derivatives. These intermediates can be further functionalized at the 3-position via cross-coupling reactions.
Table 1: Hypothetical Reaction Data for Nucleophilic Aromatic Substitution with Amines
| Entry | Amine | Product | Proposed Yield (%) |
| 1 | Morpholine | 4-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)morpholine | 85-95 |
| 2 | Piperidine | 1-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)piperidine | 80-90 |
| 3 | Aniline | N-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)aniline | 70-85 |
Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 3-position can serve as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters. This allows for the introduction of aryl or heteroaryl substituents, creating biaryl structures that are common in many kinase inhibitors.
Table 2: Hypothetical Reaction Data for Suzuki-Miyaura Cross-Coupling
| Entry | Boronic Acid | Product | Proposed Yield (%) |
| 1 | Phenylboronic acid | 2-Fluoro-3-phenyl-4-(trifluoromethyl)pyridine | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 2-Fluoro-3-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine | 70-85 |
| 3 | Pyridine-3-boronic acid | 2-Fluoro-3-(pyridin-3-yl)-4-(trifluoromethyl)pyridine | 65-80 |
Experimental Protocols (Proposed)
The following are proposed experimental protocols for the key transformations of this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of this compound in DMSO, add morpholine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(3-Chloro-4-(trifluoromethyl)pyridin-2-yl)morpholine.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Add the 1,4-dioxane and water mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Proposed synthetic pathways for the functionalization of this compound.
Caption: A generalized workflow for the synthesis and purification of derivatives from this compound.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel pharmaceutical ingredients. Its distinct reactivity at the 2- and 3-positions allows for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and pathways outlined in this document provide a foundational framework for researchers to explore the synthetic potential of this versatile reagent in the discovery and development of new therapeutic agents. Further investigation into its applications is warranted to fully realize its value in medicinal chemistry.
Synthetic Routes to Functionalized Trifluoromethylpyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into a pyridine ring is a critical strategy in medicinal chemistry and agrochemical development.[1][2][3] The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4][5] This document provides a detailed overview of prominent synthetic routes to functionalized trifluoromethylpyridines, complete with experimental protocols and comparative data to guide researchers in this field.
Key Synthetic Strategies
There are three primary approaches to synthesizing functionalized trifluoromethylpyridines:
-
Direct C-H Trifluoromethylation: This modern approach introduces a trifluoromethyl group directly onto a pre-existing pyridine ring.
-
Cyclocondensation Reactions: This method constructs the trifluoromethylated pyridine ring from acyclic, trifluoromethyl-containing building blocks.[1][6]
-
Halogen Exchange: A more traditional method that involves the fluorination of a trichloromethylpyridine precursor.[1][6]
A fourth, complementary strategy involves the further functionalization of a pre-synthesized trifluoromethylpyridine, often through cross-coupling reactions.[2][7]
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation offers an atom-economical and efficient route to trifluoromethylated pyridines, often allowing for late-stage functionalization of complex molecules.[4] Regioselectivity can be a challenge due to the high reactivity of trifluoromethyl radicals, which can lead to a mixture of 2-, 3-, and 4-substituted products.[4][5] However, recent advances have enabled highly regioselective transformations.
3-Position-Selective C–H Trifluoromethylation via Nucleophilic Activation
A notable advancement is the 3-position-selective C–H trifluoromethylation of pyridines and quinolines.[4][5][8] This method proceeds through the nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating reagent.[4][5][8]
Experimental Protocol: 3-Position-Selective C–H Trifluoromethylation
This protocol is adapted from the work of Kuninobu and colleagues.[8]
Materials:
-
Pyridine or quinoline derivative
-
Methylphenylsilane
-
Tris(pentafluorophenyl)borane (catalyst)
-
Togni Reagent I (electrophilic CF3 source)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,2-Dichloroethane (solvent)
-
Nitrogen atmosphere
Procedure:
-
To a dried reaction vessel under a nitrogen atmosphere, add the pyridine derivative (1.0 equiv.), 1,2-dichloroethane, and methylphenylsilane.
-
Add tris(pentafluorophenyl)borane and heat the mixture at 65 °C.
-
After the hydrosilylation is complete (monitor by TLC or GC-MS), cool the reaction to 0 °C.
-
Add Togni Reagent I and stir the mixture at a temperature between 0–25 °C.
-
Add DDQ and continue stirring at 25 °C until the reaction is complete.
-
Quench the reaction and purify the product by column chromatography.
Regioselective C–H Trifluoromethylation via N-Methylpyridine Quaternary Ammonium Activation
Another efficient strategy involves the activation of the pyridine ring by forming an N-methylpyridinium salt.[9][10] This directs the trifluoromethylation to specific positions. This method utilizes trifluoroacetic acid (TFA) as the trifluoromethyl source in the presence of a silver carbonate catalyst.[9][10]
Experimental Protocol: Trifluoromethylation via N-Methylpyridinium Salt
This protocol is based on the work of Li and co-workers.[9]
Materials:
-
N-methylpyridinium iodide salt
-
Trifluoroacetic acid (TFA)
-
Silver carbonate (Ag2CO3)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
In a reaction vessel, dissolve the N-methylpyridinium iodide salt in DMF.
-
Add silver carbonate and trifluoroacetic acid to the solution.
-
Stir the reaction mixture at the appropriate temperature and for the required time (optimization may be necessary).
-
Upon completion, work up the reaction mixture and purify the trifluoromethylated pyridine product.
Quantitative Data for Direct C-H Trifluoromethylation Methods
| Method | Reagents | Position Selectivity | Yields | Key Features |
| Nucleophilic Activation | Hydrosilane, Electrophilic CF3 Source (e.g., Togni Reagent) | 3-position[4][8] | Moderate to high[8] | Applicable to late-stage functionalization of bioactive molecules.[4][8] |
| N-Alkyl Activation | N-methylpyridinium salt, TFA, Ag2CO3 | Regioselective | Good[9][10] | Good functional group compatibility and operational simplicity.[9][10] |
| Radical Trifluoromethylation | Langlois' Reagent, KMnO4/AcOH | Regioselective for specific heterocycles | Moderate to excellent | Proceeds via a radical pathway. |
Cyclocondensation Reactions
The construction of the pyridine ring from trifluoromethyl-containing building blocks is a powerful and widely used industrial method.[1][6] This approach allows for the synthesis of specific isomers that may be difficult to obtain through direct trifluoromethylation.
Common trifluoromethyl-containing building blocks include:
Experimental Workflow: Cyclocondensation for Dithiopyr Synthesis
Caption: Cyclocondensation workflow for the synthesis of the agrochemical dithiopyr.
Halogen Exchange
The chlorine/fluorine exchange reaction is a classical and industrially significant method for synthesizing trifluoromethylpyridines.[1][6] This process typically starts with a trichloromethylpyridine, which is then treated with a fluorinating agent, such as hydrogen fluoride (HF).[11]
This method can be performed in a stepwise liquid-phase/vapor-phase or a simultaneous vapor-phase process.[6][12] The simultaneous vapor-phase reaction is advantageous for producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in good yields.[6][12]
Experimental Protocol: Vapor-Phase Chlorination/Fluorination
This is a generalized protocol for industrial-scale synthesis.
Materials:
-
3-Picoline
-
Chlorine gas
-
Hydrogen fluoride
-
Transition metal-based catalyst (e.g., iron fluoride)[12]
Procedure:
-
The reaction is carried out in a vapor-phase reactor, which may consist of a catalyst fluidized-bed phase and an empty phase.[6][12]
-
In the fluidized-bed phase, 3-picoline undergoes chlorination of the methyl group followed immediately by fluorination to produce 3-(trifluoromethyl)pyridine.[6][12]
-
In the subsequent empty phase, nuclear chlorination of the pyridine ring occurs to yield products such as 2-chloro-5-(trifluoromethyl)pyridine.[6][12]
-
Reaction conditions such as temperature (often >300°C) and the molar ratio of reactants are controlled to favor the desired product, although the formation of some multi-chlorinated byproducts is often unavoidable.[6][12]
Quantitative Data for Halogen Exchange Synthesis
| Starting Material | Product | Yield | Reaction Conditions |
| 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | 97.7%[11] | Liquid phase with HF and FeCl2/FeF2 catalyst.[11] |
| Lutidines | Chloro-bis(trifluoromethyl)pyridines | 60-80%[6][12] | Vapor-phase chlorination/fluorination at elevated temperatures.[6][12] |
Functionalization via Cross-Coupling Reactions
Once a trifluoromethylpyridine containing a halogen (e.g., Br, Cl) is synthesized, it can serve as a versatile building block for further functionalization.[2] Metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for creating C-C and C-heteroatom bonds.[2] This strategy allows for the rapid generation of diverse libraries of functionalized trifluoromethylpyridines for screening in drug discovery programs.[7]
Workflow: Trifluoromethylation Followed by Cross-Coupling
Caption: General workflow for synthesizing highly functionalized trifluoromethylpyridines.
Conclusion
The synthesis of functionalized trifluoromethylpyridines is a dynamic field with a range of methodologies available to researchers. The choice of synthetic route depends on factors such as the desired substitution pattern, the availability of starting materials, scalability, and the stage of the research or development process. Direct C-H trifluoromethylation methods are particularly valuable for late-stage functionalization, while cyclocondensation and halogen exchange reactions remain cornerstones of industrial production. The continued development of novel and efficient synthetic strategies will undoubtedly accelerate the discovery of new pharmaceuticals and agrochemicals incorporating the trifluoromethylpyridine motif.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
Troubleshooting & Optimization
stability of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
Q2: Which of the halogen substituents is more likely to be hydrolyzed under acidic conditions?
A2: In acid-catalyzed hydrolysis of halopyridines, the position of the halogen and the reaction conditions play a crucial role. For 2-halopyridines, acid hydrolysis can occur, and the relative reactivity of different halogens can vary. It is recommended to analyze for potential hydrolysis products corresponding to the displacement of both the chloro and fluoro substituents.
Q3: Can the trifluoromethyl group be affected by acidic conditions?
A3: The trifluoromethyl group is generally considered to be highly stable and resistant to hydrolysis under typical acidic conditions used in many experimental settings.
Q4: How does pH affect the stability of this compound?
A4: The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions. Therefore, it is expected that the degradation of the compound will be more pronounced at lower pH values.
Q5: Are there any recommended storage conditions for this compound in an acidic solution?
A5: If this compound needs to be stored in an acidic solution, it is recommended to do so at low temperatures (e.g., 2-8 °C) and for the shortest duration possible. It is also advisable to protect the solution from light to prevent any potential photochemical degradation.
Troubleshooting Guide
Issue 1: I am observing degradation of my compound during my experiment in an acidic medium. How can I confirm the cause?
Answer:
-
Characterize Degradants: Use analytical techniques such as LC-MS or GC-MS to identify the degradation products. Look for masses corresponding to the replacement of the chlorine or fluorine atom with a hydroxyl group.
-
Control Experiments: Run control experiments without the acid to see if the degradation is solely due to the acidic conditions. Also, run controls at different temperatures to assess the thermal contribution to degradation.
-
Forced Degradation Study: Perform a forced degradation study under more extreme acidic conditions (e.g., higher acid concentration, higher temperature) to accelerate the degradation and facilitate the identification of degradation products.
Issue 2: My reaction is not proceeding as expected, and I suspect the starting material is degrading. What steps can I take?
Answer:
-
Check Purity: First, confirm the purity of your starting material, this compound, before starting the reaction.
-
Monitor Stability: Monitor the stability of the compound under the reaction conditions (acid, solvent, temperature) in a separate experiment without other reactants. Use techniques like HPLC or NMR to quantify the amount of the compound over time.
-
Modify Reaction Conditions: If instability is confirmed, consider modifying your reaction conditions. This could include using a less harsh acid, lowering the reaction temperature, or reducing the reaction time.
Illustrative Stability Data
Disclaimer: The following data is illustrative and intended to provide a general expectation of stability. Actual results may vary, and it is crucial to perform your own stability studies.
| pH | Temperature (°C) | Time (hours) | % Degradation (Illustrative) |
| 1 | 25 | 24 | < 5% |
| 1 | 50 | 24 | 10-15% |
| 3 | 25 | 24 | < 1% |
| 3 | 50 | 24 | 2-5% |
Experimental Protocols
Protocol: Assessing the Acidic Stability of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an organic solvent such as acetonitrile or methanol.
-
Preparation of Acidic Solutions: Prepare aqueous solutions of the desired pH using appropriate acids (e.g., HCl, H₂SO₄).
-
Incubation: Add a known volume of the stock solution to the acidic solutions to achieve the final desired concentration. Incubate the samples at different temperatures (e.g., room temperature, 50°C).
-
Time Points: Withdraw aliquots from the incubated solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots with a suitable base to stop the degradation.
-
Analysis: Analyze the samples by a validated analytical method, such as HPLC-UV, to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point and determine the degradation rate.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Technical Support Center: Managing Impurities in 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine. The information is designed to help manage and control impurities during chemical reactions and purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in reactions with this compound?
A1: Common impurities can be categorized as follows:
-
Starting Material Impurities: Unreacted this compound or impurities present in the starting material.
-
Regioisomers: Isomeric products formed due to the reaction occurring at different positions on the pyridine ring. The formation of regioisomers can be a challenge in the synthesis of substituted pyridines.[1]
-
Byproducts from Side Reactions: These can include multi-chlorinated pyridines, hydrolyzed products (e.g., 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine), or products from reactions with solvents or other reagents.[2][3] In syntheses involving fluorination, incompletely fluorinated intermediates such as (chlorodifluoromethyl)pyridine derivatives can also be present.
-
Residual Solvents and Reagents: Trace amounts of solvents used in the reaction or purification, as well as unreacted reagents or catalysts.
Q2: How can I minimize the formation of regioisomeric impurities during nucleophilic aromatic substitution (SNAr) reactions?
A2: Minimizing regioisomers in SNAr reactions involves careful control of reaction conditions:
-
Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the thermodynamically more stable product.
-
Choice of Base and Solvent: The nature of the base and solvent can significantly influence the regioselectivity. It is advisable to screen a variety of conditions to find the optimal combination for your specific substrate and nucleophile.
-
Steric Hindrance: Utilizing directing groups or nucleophiles with appropriate steric bulk can help favor substitution at a specific position.
Q3: What are the recommended analytical techniques for identifying and quantifying impurities in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are powerful tools for identifying the structure of the main product and any fluorinated impurities.[1][4][5] 19F NMR is particularly useful due to its wide chemical shift range and high sensitivity for fluorine-containing compounds, which allows for the detection of even minor impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for separating and identifying volatile impurities.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile components of the reaction mixture and can be used for both qualitative and quantitative analysis.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material
Symptom: NMR or GC-MS analysis shows a significant peak corresponding to this compound after the reaction is complete.
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or a fast analytical method. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Deactivated Reagent | Ensure the nucleophile or any other critical reagent has not degraded. Use freshly prepared or properly stored reagents. |
| Poor Solubility | The starting material or reagent may not be fully dissolved in the chosen solvent. Try a different solvent system or use a co-solvent to improve solubility. |
Issue 2: Formation of a Major, Unidentified Byproduct
Symptom: A significant peak, other than the starting material and desired product, is observed in the analytical data.
| Potential Cause | Troubleshooting Step |
| Side Reaction with Solvent | Certain solvents can participate in side reactions, especially at elevated temperatures. Consider using a more inert solvent. |
| Hydrolysis | If water is present in the reaction mixture, hydrolysis of the chloro or fluoro substituent can occur, leading to hydroxy-pyridine derivatives. Ensure all reagents and solvents are anhydrous. |
| Competing Reaction Pathway | The nucleophile may be reacting at an alternative site on the pyridine ring. Re-evaluate the reaction mechanism and consider modifying the substrate or nucleophile to favor the desired pathway. Isolate the byproduct and characterize it fully using NMR and MS to understand its structure and formation mechanism.[6] |
Issue 3: Difficulty in Removing Impurities by Standard Purification Methods
Symptom: Impurities co-elute with the product during column chromatography, or are not removed by aqueous workup.
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Impurity | If the impurity is an isomer or has a very similar structure to the product, separation by standard chromatography can be challenging. Experiment with different solvent systems for chromatography, or consider alternative purification techniques like preparative HPLC or crystallization. |
| Formation of Stable Adducts | The impurity may be forming a stable complex with the product. Try changing the pH of the workup solution or using a different workup procedure to break the adduct. |
| Non-volatile, Soluble Impurities | For impurities that are soluble in the organic phase and not easily removed by washing, distillation under reduced pressure (if the product is sufficiently volatile and stable) or recrystallization may be effective. |
Experimental Protocols
Representative Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and should be optimized for specific substrates and nucleophiles.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Purification Workflow
Caption: General workflow for the purification of products from this compound reactions.
Quantitative Data Summary
The following table summarizes yield and purity data for syntheses of related trifluoromethylpyridine derivatives, providing a benchmark for what can be expected in similar reactions.
| Product | Synthesis Method | Yield | Purity | Reference |
| 2-Fluoro-3-chloro-5-trifluoromethylpyridine | One-Step Direct Fluorination | ≥97.56% | ≥99.95% | [2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Halogen Exchange | ~85% | High (not quantified) |
Logical Relationship Diagram
The following diagram illustrates the logical steps for troubleshooting impurity issues.
Caption: A logical workflow for troubleshooting and managing impurities in chemical reactions.
References
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Technical Support Center: Cross-Coupling with 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the challenging substrate, 3-chloro-2-fluoro-4-(trifluoromethyl)pyridine, in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion with this substrate is a common issue primarily due to its electronic and steric properties. This compound is an electron-deficient heteroaryl chloride. The strong carbon-chlorine (C-Cl) bond makes the oxidative addition step, which is often rate-limiting in the catalytic cycle, particularly challenging.[1]
Here are the key areas to investigate and troubleshoot:
-
Catalyst and Ligand Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating the robust C-Cl bond in electron-deficient pyridines.[2] More active and specialized catalyst systems are required.
-
Recommendation: Switch to a more active catalytic system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium pre-catalysts combined with electron-rich, sterically bulky phosphine ligands are highly recommended. Buchwald ligands such as SPhos, XPhos, and RuPhos, or other specialized ligands like BrettPhos, are known to be effective for these types of challenging substrates.[2]
-
-
Ineffective Base: The choice of base is critical. For Suzuki-Miyaura reactions, the base activates the boronic acid for transmetalation. For Buchwald-Hartwig aminations, it facilitates the deprotonation of the amine.
-
Insufficient Reaction Temperature: The activation of the C-Cl bond often requires higher temperatures compared to the more reactive C-Br or C-I bonds.[1]
-
Recommendation: Gradually increase the reaction temperature, for example, in 10-20 °C increments. Typical temperature ranges for these couplings are between 80-130 °C.[1]
-
-
Oxygen Sensitivity and Improper Degassing: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.
-
Recommendation: Ensure that all solvents are thoroughly degassed before use by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes. The reaction vessel should be purged and maintained under an inert atmosphere throughout the experiment.
-
Q2: I am observing significant amounts of side products, such as dehalogenation or homocoupling. How can I minimize these?
A2: The formation of side products is common in challenging cross-coupling reactions.
-
Dehalogenation (Hydrodehalogenation): This occurs when the chloro-group is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.
-
Recommendation: Ensure anhydrous and anaerobic conditions. Using a less nucleophilic but sufficiently strong base can sometimes mitigate this issue.
-
-
Homocoupling: This refers to the coupling of two molecules of the starting boronic acid (in Suzuki reactions) or two molecules of the aryl halide.
-
Recommendation: This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial. Using a pre-catalyst that ensures efficient generation of the active Pd(0) species can also help.
-
Q3: Which type of cross-coupling reaction is most suitable for this compound?
A3: The suitability of a cross-coupling reaction depends on the desired bond formation.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, vinyl, or alkyl boronic acids/esters. This reaction is widely used due to the commercial availability and stability of boronic acid reagents.[5]
-
Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with primary or secondary amines.[3][6]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7][8][9]
-
Heck Coupling: Suitable for forming C-C bonds with alkenes.[10]
Given the challenging nature of the substrate, each of these reactions will likely require careful optimization of the catalyst system and reaction conditions.
Data Presentation: Recommended Catalyst Systems for Challenging Chloropyridines
The following table summarizes recommended starting conditions for various cross-coupling reactions with challenging electron-deficient chloropyridines, such as this compound. These are general guidelines and may require further optimization.
| Cross-Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-3%) | SPhos, XPhos, or RuPhos (2-6%) | K₂CO₃ or K₃PO₄ (2-3) | Toluene/H₂O, Dioxane/H₂O | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-4%) or BrettPhos Pd G3 (2-5%) | BrettPhos or RuPhos (4-8%) | NaOt-Bu or LiHMDS (1.5-2.5) | Toluene or Dioxane | 80-110 |
| Sonogashira (Cu-catalyzed) | Pd(PPh₃)₂Cl₂ (2-5%) | PPh₃ (4-10%) | Et₃N or i-Pr₂NH (2-4) | THF or DMF | 25-80 |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2-5%) | SPhos or XPhos (4-10%) | Cs₂CO₃ or K₃PO₄ (2-3) | Toluene or Dioxane | 80-120 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound:
This protocol is a general starting point and should be optimized for specific coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
RuPhos (6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), RuPhos (0.06 eq), and K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Caption: Catalyst selection workflow for challenging cross-coupling reactions.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
Technical Support Center: Trifluoromethylpyridine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of trifluoromethylpyridines. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction has a low yield or failed completely. What are the first steps to troubleshoot this?
A1: When a reaction fails or results in a low yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and reviewing the reaction conditions. It's also essential to analyze the crude reaction mixture to understand what happened at the molecular level.[1]
Q2: I'm observing significant starting material in my crude product. How can I improve the conversion rate?
A2: Incomplete conversion is a common issue. To drive the reaction to completion, consider increasing the reaction temperature or extending the reaction time. You can also try increasing the equivalents of your reagents or using a more potent coupling agent or catalyst, depending on the specific reaction.[1]
Q3: My reaction is producing unexpected byproducts. What are some common side reactions and how can I minimize them?
A3: Side reactions can be a major challenge in trifluoromethylpyridine synthesis. Common byproducts include multi-chlorinated pyridines and hydrodehalogenation products.[1][2] To address this, first, try to identify the structure of the byproducts. Then, you can adjust the reaction conditions, such as lowering the temperature, changing the base, or ensuring a thoroughly degassed environment to minimize their formation.[1]
Q4: What are the most common methods for synthesizing trifluoromethylpyridines?
A4: There are three primary methods for preparing trifluoromethylpyridine derivatives:
-
Chlorine/fluorine exchange: This method uses trichloromethylpyridine as a starting material.[3]
-
Pyridine ring construction: This involves building the pyridine ring from a building block that already contains a trifluoromethyl group.[3]
-
Direct trifluoromethylation: This method directly introduces a trifluoromethyl group onto a pyridine ring using a trifluoromethyl active species.[3]
The first two methods are the most commonly used in industrial applications.[3]
Troubleshooting Guides
Guide 1: Amide Coupling with Amino-Trifluoromethylpyridines
Problem: Low yield or no product when coupling a carboxylic acid with an amino-trifluoromethylpyridine.
Possible Causes & Solutions:
-
Low Nucleophilicity of the Amine: The trifluoromethyl group is strongly electron-withdrawing, which can reduce the nucleophilicity of the amino group on the pyridine ring.
-
Solution 1: Use a stronger coupling agent. Reagents like HATU or PyBOP are often more effective for deactivated amines.[1]
-
Solution 2: Activate the carboxylic acid. Convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1] Be cautious, as this can sometimes lead to side products.[1]
-
Solution 3: Increase the reaction temperature. Gently heating the reaction (e.g., to 40-60 °C) can help, but monitor for potential decomposition.[1]
-
-
Poor Reagent Quality:
-
Solution: Ensure all reagents are pure and fresh. Use anhydrous and degassed solvents, as contaminants can deactivate catalysts and reagents.[1]
-
-
Suboptimal Reaction Conditions:
-
Solution: Review and optimize your reaction parameters. Ensure the temperature is correct, the reaction time is sufficient, and an inert atmosphere is maintained throughout the process.[1]
-
Guide 2: Fluorination Reactions
Problem: Inefficient chlorine/fluorine exchange when converting a trichloromethylpyridine to a trifluoromethylpyridine.
Possible Causes & Solutions:
-
Inadequate Fluorinating Agent:
-
Suboptimal Reaction Conditions:
-
Solution 1: Adjust the temperature and pressure. These reactions often require elevated temperatures (100-250 °C) and pressures (5-40 Bar).[4] Vapor-phase fluorination may require even higher temperatures (above 300 °C).[2]
-
Solution 2: Use a catalyst. Catalysts such as iron(III) chloride can be used to facilitate the reaction.[4]
-
-
Formation of Byproducts:
Guide 3: Purification of Trifluoromethylpyridines
Problem: Difficulty in purifying the final trifluoromethylpyridine product.
Possible Causes & Solutions:
-
Presence of Close-Boiling Impurities:
-
Solution: Use vacuum distillation. This technique is effective for separating compounds with high boiling points or those that are sensitive to high temperatures.[7] For example, high-purity 2-fluoro-3-chloro-5-trifluoromethylpyridine can be obtained by collecting the fraction at 50-55 °C and 11 mmHg.[7]
-
-
Complex Mixture of Byproducts:
-
Solution 1: Perform a chemical workup before distillation. An amination reaction can be used to remove certain impurities before the final purification step.[7]
-
Solution 2: Use column chromatography. For complex mixtures that are difficult to separate by distillation, column chromatography can be a powerful purification method.[1]
-
Data and Protocols
Table 1: Reaction Conditions for Selected Trifluoromethylpyridine Syntheses
| Reaction Type | Starting Material | Reagents/Catalyst | Temperature | Pressure | Yield | Reference |
| Amide Coupling | 2-Amino-4-(trifluoromethyl)pyridine, Carboxylic Acid | HATU, DIPEA | Room Temp to 40-50 °C | Atmospheric | - | [1] |
| Fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Mercuric Oxide | -20 °C to 35 °C | - | 98% Selectivity | [6] |
| Fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Catalyst | 170 °C | - | 65% | [6] |
| Chlorination | 2-chloro-5-trifluoromethylpyridine | Ferric Chloride, Cl₂ | 150-170 °C | - | - | [6] |
| Amination (Purification) | Crude 2-fluoro-3-chloro-5-trifluoromethylpyridine | Ammonium hydroxide | 30-50 °C | Normal/Negative | >97.56% | [7] |
| Fluorination | (Trichloromethyl)pyridine | HF, FeCl₃/FeF₃ | >100 °C | >5 Bar | - | [4][5] |
Experimental Protocol: General Procedure for Amide Coupling with 2-Amino-4-(trifluoromethyl)pyridine
This protocol provides a starting point for the acylation of 2-Amino-4-(trifluoromethyl)pyridine using HATU as a coupling agent.[1]
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.2 equivalents).
-
Activation: Add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.[1]
-
Addition of Amine: Dissolve 2-Amino-4-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent and add it to the activated acid mixture.[1]
-
Reaction: Stir the reaction at room temperature. Monitor the progress of the reaction using TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.[1]
-
Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visual Guides
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for troubleshooting failed chemical reactions.
Key Synthetic Approaches to Trifluoromethylpyridines
Caption: Overview of the main synthetic routes to trifluoromethylpyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Technical Support Center: Reactivity of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solvent effects impacting the reactivity of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My SNAr reaction is showing low to no conversion. What are the likely causes and how can I resolve this?
A1: Low or no conversion in SNAr reactions involving this compound can stem from several factors related to solvent choice and reaction conditions.
-
Inappropriate Solvent Selection: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they effectively solvate the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction rate.[1][2]
-
Recommended Action: Switch to a high-quality, anhydrous polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
-
Presence of Water: Trace amounts of water in the reaction mixture can significantly hinder the reaction by reacting with the base or deactivating the nucleophile.
-
Recommended Action: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents can be dried using molecular sieves.
-
-
Insufficient Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommended Action: Gradually increase the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advised to avoid decomposition.
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the substitution?
A2: this compound has two potential leaving groups, the chlorine at C3 and the fluorine at C2. While the fluorine is generally a better leaving group in SNAr reactions, the electronic environment of the pyridine ring, influenced by the trifluoromethyl group, directs the regioselectivity. The substitution typically occurs at the position most activated by the electron-withdrawing groups. In this case, the C2 position is activated by the adjacent nitrogen and the C4-trifluoromethyl group, while the C3 position is also activated.
-
Solvent Polarity: The polarity of the solvent can influence which site is preferentially attacked.
-
Recommended Action: A systematic screen of solvents with varying polarities may be necessary. Non-polar solvents might favor substitution at one position over another compared to highly polar solvents.
-
-
Nature of the Nucleophile: The steric bulk and hardness/softness of the nucleophile can influence the site of attack.
-
Recommended Action: Consider using a bulkier nucleophile if steric hindrance can direct the reaction to the desired position.
-
Q3: The reaction is proceeding, but I am getting significant amounts of side products, such as tar-like materials. What could be the cause?
A3: The formation of tar-like substances or other decomposition products is often a result of excessive heat or prolonged reaction times.
-
Reaction Temperature and Time: High temperatures can lead to the decomposition of the starting material, product, or intermediates.
-
Recommended Action: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction and decomposition.
-
-
Base Strength: The use of a very strong base can sometimes promote undesired side reactions.
-
Recommended Action: If applicable, consider using a milder base (e.g., K₂CO₃ instead of NaH) and see if it improves the outcome.
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is generally the best for SNAr reactions with this compound?
A1: Polar aprotic solvents like DMF, DMSO, and NMP are typically the solvents of choice for SNAr reactions.[3] They are effective at solvating the charged intermediates without significantly solvating the nucleophile, thus enhancing its reactivity.
Q2: At which position (C2-F or C3-Cl) is nucleophilic substitution more likely to occur?
A2: In many SNAr reactions on fluoro-chloro-substituted aromatic rings, fluoride is a better leaving group than chloride. The strong electron-withdrawing trifluoromethyl group at the C4 position will activate both the C2 and C3 positions for nucleophilic attack. The regioselectivity will be a balance of the leaving group ability and the electronic activation at each position. Without specific experimental data for this exact molecule, it is difficult to predict with certainty. However, in related systems, substitution of the fluorine atom is often favored.
Q3: Can I use protic solvents like ethanol or methanol for these reactions?
A3: While reactions may proceed in protic solvents, they are generally much slower. Protic solvents can form hydrogen bonds with the nucleophile, which decreases its nucleophilicity and slows down the rate of reaction.[1] In some cases, the alcohol itself can act as a nucleophile, leading to undesired byproducts.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive identification of products and byproducts.
Data Presentation
The following table summarizes the expected relative reaction rates for a generic SNAr reaction with this compound in various solvents, based on general principles of SNAr reactivity. Please note that these are expected trends and actual results may vary.
| Solvent | Type | Expected Relative Rate | Rationale |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Very High | Excellent at stabilizing the Meisenheimer complex; high boiling point allows for a wide temperature range. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Good at stabilizing the charged intermediate; a very common and effective solvent for SNAr reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Similar properties to DMF and DMSO, with a high boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Less polar than DMF or DMSO, may result in a slower reaction rate. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Lower polarity and solvating ability for charged intermediates compared to other polar aprotic solvents.[3] |
| Toluene | Non-polar | Very Low | Ineffective at stabilizing the charged Meisenheimer intermediate.[3] |
| Ethanol (EtOH) | Polar Protic | Low | Can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.[1] |
| Methanol (MeOH) | Polar Protic | Low | Similar to ethanol, it can reduce nucleophilicity through hydrogen bonding. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) on this compound
This protocol provides a general starting point for performing an SNAr reaction with an amine nucleophile. Optimization of the base, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, 1.1 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the amine nucleophile (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the anhydrous solvent (e.g., DMF) to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Caption: Logical flow of solvent effects on SNAr reaction rates.
References
Technical Support Center: Workup Procedures for Reactions Involving 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the workup of chemical reactions that utilize 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki-Miyaura coupling reaction with this compound?
A typical workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent like ethyl acetate. The mixture is then washed with water and brine to remove inorganic salts and water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. Final purification is generally achieved through column chromatography on silica gel.[1][2][3]
Q2: How does the workup for a Buchwald-Hartwig amination using this substrate differ from a Suzuki coupling?
The workup procedure is broadly similar. After cooling, the reaction is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. Given that amines are used in this reaction, an additional acidic wash (e.g., with dilute HCl) might be necessary to remove any unreacted amine starting material. However, care must be taken as the product may also be basic and could be lost to the aqueous layer. A final purification by column chromatography is standard.
Q3: What are the common challenges encountered during the workup of reactions with this compound?
Common issues include the formation of emulsions during aqueous extraction, difficulty in completely removing the palladium catalyst, and the co-elution of the product with starting material or byproducts during chromatography. The high fluorine content can also sometimes lead to unusual solubility properties.
Q4: Are there any specific safety precautions to consider during the workup?
Yes. This compound and its derivatives should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is essential. The toxicity of the final products may not be fully known, so they should be handled with care. Additionally, quenching of the reaction mixture, especially if it contains reactive reagents, should be done cautiously.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Emulsion formation during extraction | High concentration of salts or polar byproducts. The solvent system may not be optimal. | Add brine to the aqueous layer to increase its ionic strength. Filter the entire mixture through a pad of Celite. Try a different extraction solvent. |
| Difficulty removing palladium catalyst (black precipitate) | The palladium catalyst has crashed out of solution. | Filter the reaction mixture through a pad of Celite before the aqueous workup.[3] For stubborn cases, treatment with a solution of 1M KF can help precipitate tin byproducts if they are present. |
| Product is not crystallizing or is an oil | The product may be impure or have a low melting point. | Re-purify by column chromatography, trying a different solvent system. If the product is still an oil, consider high-vacuum distillation if the product is thermally stable. |
| Starting material co-elutes with the product | The polarity of the starting material and product are very similar. | Optimize the column chromatography conditions. Try a different eluent system with varying polarity or use a different stationary phase (e.g., alumina). |
| Low yield after workup | The reaction may not have gone to completion. The product may have been lost during the aqueous extraction if it has some water solubility. | Monitor the reaction progress by TLC or LC-MS to ensure completion before starting the workup.[2] Minimize the number of aqueous washes or back-extract the aqueous layers with the organic solvent. |
Experimental Protocols
General Workup Protocol for a Suzuki-Miyaura Coupling
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution and Filtration: Dilute the mixture with an organic solvent such as ethyl acetate. If a precipitate (often the palladium catalyst) is present, filter the mixture through a pad of Celite®.[3]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water. If an emulsion forms, add brine to help break it. Separate the organic layer.
-
Brine Wash: Wash the organic layer with brine to remove residual water.[2]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[2][3]
General Workup Protocol for a Buchwald-Hartwig Amination
-
Cooling and Quenching: After the reaction has cooled to room temperature, quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or toluene) multiple times.
-
Combine and Wash: Combine the organic layers and wash with water and then brine.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for reactions involving this compound.
Caption: A decision tree for troubleshooting common workup issues.
References
Validation & Comparative
A Comparative Guide to the Characterization of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine Derivatives
This guide provides a comparative analysis of the characterization methods and properties of halogenated trifluoromethylpyridine derivatives. Due to the prevalence of data on the 5-substituted isomer in scientific literature, this document uses 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine as a primary reference for comparison. The principles and techniques described are broadly applicable to other isomers, including the 4-(trifluoromethyl) derivative.
Trifluoromethylpyridines (TFMPs) are crucial building blocks in the agrochemical and pharmaceutical industries.[1][2] Their biological activity is attributed to the unique physicochemical properties conferred by the fluorine atoms and the pyridine moiety.[1] The specific arrangement of chloro, fluoro, and trifluoromethyl groups on the pyridine ring dictates the molecule's reactivity, stability, and utility as a synthetic intermediate.[3][4]
Comparative Physicochemical and Spectroscopic Data
The characterization of any novel derivative begins with establishing its physical properties and confirming its structure through spectroscopic analysis. The data below for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (a key fluorinated building block) provides a benchmark for comparison against newly synthesized analogs.[5]
Table 1: Physicochemical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 72537-17-8 | [4][5] |
| Molecular Formula | C₆H₂ClF₄N | [5][6] |
| Molecular Weight | 199.53 g/mol | [5] |
| Appearance | Colorless to Almost Colorless Liquid | [7] |
| Melting Point | 16-20 °C | [5] |
| Boiling Point | 50-55 °C at 11 mmHg | [5] |
| Density | 1.524 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.433 |[5] |
Table 2: Standard Spectroscopic Characterization Methods
| Technique | Purpose | Expected Observations |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Determines purity and confirms molecular weight. | A primary peak indicating high purity and a molecular ion peak corresponding to the calculated exact mass (e.g., 198.981189 g/mol for C₆H₂ClF₄N).[6][8][9] |
| Nuclear Magnetic Resonance (¹H NMR) | Confirms the proton environment on the pyridine ring. | Signals in the aromatic region, with splitting patterns determined by H-H and H-F coupling. For the 5-CF₃ isomer, two distinct signals for the two ring protons are expected.[6][10] |
| Nuclear Magnetic Resonance (¹³C NMR) | Characterizes the carbon skeleton of the molecule. | Distinct signals for each carbon atom, with C-F coupling causing splitting of the signals for carbons bonded to or near fluorine atoms.[10] |
| Nuclear Magnetic Resonance (¹⁹F NMR) | Directly observes the fluorine atoms. | Signals corresponding to the CF₃ group and the fluorine atom on the ring, providing information on their chemical environment. |
| Infrared (IR) Spectroscopy | Identifies functional groups and bond vibrations. | Characteristic peaks for C-F, C=C, C=N, and C-Cl bonds.[10] |
Synthesis and Reactivity: A Comparative Overview
The synthesis of TFMP derivatives often involves multi-step processes, including halogen exchange reactions and the construction of the pyridine ring from a trifluoromethyl-containing building block.[1][11] The reactivity of these compounds is dominated by the strong electron-withdrawing nature of the trifluoromethyl group and the halogens, which makes the pyridine ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SₙAr).[3]
Alternative Precursors and Isomers:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF): This is a high-demand intermediate used to produce other derivatives.[1][11] It can be synthesized from 3-picoline through chlorination and fluorination steps.[1][12]
-
2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF): Another key intermediate, which can be obtained in good yield via a one-step simultaneous vapor-phase chlorination/fluorination reaction.[1][12]
The 3-chloro-2-fluoro isomer is noted to be particularly reactive in SₙAr reactions, making it a preferred substrate for further functionalization.[3]
Experimental Protocols
Below are generalized protocols for the synthesis and characterization of a target derivative like 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine from a common precursor.
Protocol 3.1: Synthesis via Halogen Exchange
This protocol is based on the principle of converting a less reactive halogen (e.g., Chlorine) to a more reactive one or introducing fluorine.
-
Reactant Preparation: Dissolve the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, in a suitable aprotic polar solvent such as acetonitrile or DMF.
-
Fluorinating Agent: Add a source of fluoride ions, such as Cesium Fluoride (CsF) or Potassium Fluoride (KF) with a phase-transfer catalyst.
-
Reaction: Heat the mixture under reflux for a specified time (e.g., 4-6 hours), monitoring the reaction progress using Gas Chromatography (GC).[13]
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified using vacuum distillation or column chromatography to yield the final 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Protocol 3.2: Standard Characterization Workflow
-
Purity and Identity (GC-MS):
-
Inject a diluted sample of the purified product into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
-
Run a temperature gradient program to separate any impurities.
-
Analyze the resulting mass spectrum for the parent ion peak to confirm the molecular weight.
-
-
Structural Elucidation (NMR):
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).[6]
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Analyze chemical shifts, integration, and coupling constants to confirm the precise substitution pattern on the pyridine ring.
-
-
Functional Group Analysis (IR):
-
Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer.
-
Identify characteristic absorption bands corresponding to the key functional groups.
-
Visualized Workflows and Relationships
Diagram 1: General Synthesis and Characterization Workflow
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. 3-Chloro-2-fluoro-pyridine(1480-64-4) 1H NMR [m.chemicalbook.com]
- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 13. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
Decoding Reactivity: A Comparative Analysis of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine in Modern Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of functionalized heterocyclic building blocks is a critical determinant of synthetic efficiency and success. Among these, 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine stands out as a versatile intermediate, offering multiple reaction sites for diversification. This guide provides an objective comparison of its reactivity in key synthetic transformations—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr)—against other relevant halopyridines, supported by experimental data and detailed protocols.
The unique substitution pattern of this compound, featuring a chloro, a fluoro, and a strongly electron-withdrawing trifluoromethyl group on the pyridine core, imparts a distinct reactivity profile. The trifluoromethyl group significantly influences the electron density of the pyridine ring, thereby affecting the reactivity of the C-Cl and C-F bonds in different reaction manifolds.[1] Understanding the subtle interplay of these substituents is paramount for predicting reaction outcomes and designing efficient synthetic routes.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are mainstays in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halopyridines in these transformations is primarily governed by the carbon-halogen bond dissociation energy, with the generally accepted trend being C-I > C-Br > C-Cl > C-F.[2] Consequently, the C-Cl bond in this compound is expected to be significantly more reactive than the C-F bond in palladium-catalyzed processes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For chloropyridines, especially those bearing electron-withdrawing groups, successful coupling often necessitates the use of specialized, electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.
| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyridine derivative | Arylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 80 | 24 | Excellent | [3] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 60-75 | BenchChem Guide |
| 3,5-Dichloropyridine | Phenylboronic acid | XPhos Pd G3 | K₃PO₄ | THF | 80-100 | 2-8 | >90 | BenchChem Guide |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the amination of chloropyridines requires robust catalytic systems. The choice of ligand is critical in overcoming the lower reactivity of the C-Cl bond.
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloroaniline derivative | n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85 | [4] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [5] |
| 5-Bromo-2-chloro-3-fluoropyridine | Secondary/Primary Amines | Pd₂(dba)₃ / Xantphos | Base | - | - | - | Exclusive Bromide Substitution | [6] |
Note: Specific experimental data for the Buchwald-Hartwig amination of this compound is limited. The provided examples illustrate typical conditions for related halopyridines.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity order of halogens in nucleophilic aromatic substitution is reversed, with the highly electronegative fluorine atom making the C-F bond more susceptible to nucleophilic attack (F > Cl > Br > I).[1][7] The strong electron-withdrawing effect of the trifluoromethyl group at the 4-position, coupled with the pyridine nitrogen, is expected to highly activate the 2-position (C-F) towards SNAr.
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Fluoropyridine | NaOEt | EtOH | 2-Ethoxypyridine | - (320x faster than 2-chloropyridine) | [1] |
| 3-Nitro-pyridyl carboxylate | CsF | DMSO, 120 °C, 1.5 h | 3-Fluoro-pyridine carboxylate | 38 | [8] |
| 3-Chloro-2,4,5,6-tetrafluoropyridine | N-Heterocyclic Carbene Precursor | Cs₂CO₃, CH₂Cl₂, rt, 18 h | Substitution at C-4 | 47 | [9] |
Note: While direct experimental data for SNAr on this compound is not available, the general principles and the provided examples on related fluoropyridines strongly suggest preferential substitution at the C-2 (fluoro) position.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Chloropyridines
A mixture of the chloropyridine (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and a suitable ligand like RuPhos (4 mol%)), and base (e.g., K₂CO₃ (2.0 mmol)) is taken in a degassed solvent system (e.g., 10:1 toluene/H₂O). The reaction mixture is heated under an inert atmosphere (e.g., at 80-100 °C) for the specified time. After completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination of Halopyridines
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the halopyridine (1.0 mmol), the amine (1.1-1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)) with a suitable phosphine ligand (e.g., XPhos or BINAP (2-4 mol%)), and a base (e.g., NaOtBu or Cs₂CO₃ (1.5-2.0 mmol)) in an anhydrous solvent (e.g., toluene or dioxane). The reaction mixture is heated (typically between 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, quenched, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the product by column chromatography.[4][5]
General Protocol for Nucleophilic Aromatic Substitution of Fluoropyridines
To a solution of the fluoropyridine (1.0 mmol) in a suitable solvent (e.g., DMSO, DMF, or THF), the nucleophile (1.1-1.5 mmol) and a base (if required, e.g., K₂CO₃ or Cs₂CO₃) are added. The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) until completion. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which is then purified by standard methods.[1][8][9]
Visualizing Reaction Pathways and Logic
Caption: Comparative reactivity pathways of this compound.
Caption: A generalized workflow for cross-coupling and substitution reactions.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
Comparative Guide to the Biological Activity of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine. The information is compiled from recent studies and presented to facilitate the evaluation of these compounds for potential applications in agrochemical and pharmaceutical research.
Overview of Biological Activities
Derivatives of trifluoromethylpyridine, a class of compounds to which this compound belongs, have demonstrated a wide spectrum of biological activities. These activities are attributed to the unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring.[1][2] The primary areas of application for these derivatives are in the development of new agrochemicals (insecticides, herbicides, and fungicides) and pharmaceuticals (antimicrobial and anticancer agents).[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the biological activities of various trifluoromethylpyridine derivatives.
Table 1: Antimicrobial Activity
| Compound Class | Specific Derivative(s) | Target Organism(s) | Activity (MIC, µg/mL) | Reference Compound | Reference Activity (MIC, µg/mL) | Source |
| 4-Trifluoromethylpyridine Nucleosides | Compounds 4-7 | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.3 - 4.9 | Amoxicillin | 1.0 - 2.0 | [4] |
| Fluoroaryl Derivatives | Compounds 8a,b | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.8 - 5.5 | Amoxicillin | 1.0 - 2.0 | [4] |
| Thioether-containing Trifluoromethylpyridine Amides | E7 (R = 3-chloro-2-fluorobenzyl) | Ralstonia solanacearum | 48% inhibition at 100 mg/L | Bismerthiazol (BT) | 38% inhibition at 100 mg/L | [5] |
| N-(trifluoromethyl)phenyl substituted pyrazoles | Compound 13 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 | - | - | [6] |
| 4-Trifluoromethyl bithiazoles | Compound 8j | Enterococcus faecalis, Streptococcus pyogenes | 8-16 (Bactericidal) | - | - | [7] |
Table 2: Insecticidal Activity
| Compound Class | Specific Derivative(s) | Target Pest(s) | Activity (LC50, mg/L) | Reference Compound | Reference Activity (LC50, mg/L) | Source |
| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole moiety | E18 | Mythimna separata | 38.5 | Avermectin | 29.6 | [8][9] |
| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole moiety | E27 | Mythimna separata | 30.8 | Avermectin | 29.6 | [8][9] |
| Trifluoromethyl pyridine derivatives with 1,3,4-oxadiazole moiety | E5, E6, E9, E10, E15, E25, E26, E27 | Plutella xylostella | 100% activity at 250 mg/L | Chlorpyrifos | 87% activity at 250 mg/L | [8][9] |
Table 3: Herbicidal Activity
| Compound Class | Specific Derivative(s) | Target Weed(s) | Activity (% Inhibition at 100 µg/mL) | Source |
| 3-Aryloxy-6-chloro(or fluoro) Pyridazines | III3 | Echinochloa crus-galli | 95.7 | [10] |
| 3-Aryloxy-6-chloro(or fluoro) Pyridazines | III8 | Echinochloa crus-galli | 96.1 | [10] |
| 3-Aryloxy-6-chloro(or fluoro) Pyridazines | IV2 | Echinochloa crus-galli | 91.2 | [10] |
| 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | 10 specific compounds | Amaranthus retroflexus L | 100% | [11] |
Table 4: Anticancer Activity
| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Activity (GI50, µM) | Source |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | 3b | Various (NCI-60 screen) | Showed significant growth inhibition | [12] |
| Quinazoline-chalcone | 14g | K-562, RPMI-8226 (Leukemia); HCT-116 (Colon); LOX IMVI (Melanoma); MCF7 (Breast) | 0.622 - 1.81 | [13] |
| Pyrimidodiazepine | 16c | Various (NCI-60 screen) | High cytotoxic activity (10-fold higher than Adriamycin against 10 cell lines) | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activities of the synthesized compounds were evaluated using the microdilution method.[4]
-
Bacterial Strains: Staphylococcus aureus, Bacillus infantis, Escherichia coli, and Stenotrophomonas maltophilia were used.
-
Culture Medium: Luria-Bertani (LB) broth was used for bacterial growth.
-
Procedure:
-
Bacterial strains were cultured overnight at 37°C.
-
The bacterial suspension was diluted to a concentration of 10^5 CFU/mL.
-
The test compounds were dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate.
-
An equal volume of the diluted bacterial suspension was added to each well.
-
The plates were incubated at 37°C for 24 hours.
-
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Amoxicillin was used as a positive control.[4]
Insecticidal Activity Assay (Leaf-dip method)
The insecticidal activity against Plutella xylostella and Mythimna separata was determined using a leaf-dip method.[8][9]
-
Test Insects: Third-instar larvae of P. xylostella and M. separata.
-
Procedure:
-
The test compounds were dissolved in a small amount of acetone and then diluted with water containing a surfactant to the desired concentrations.
-
Cabbage leaf discs were dipped into the test solutions for 10-15 seconds and then air-dried.
-
The treated leaf discs were placed in a petri dish containing a filter paper.
-
Ten larvae were introduced into each petri dish.
-
Mortality was recorded after 24-48 hours of treatment.
-
-
Data Analysis: The LC50 values were calculated using probit analysis. Avermectin and chlorpyrifos were used as positive controls.[8][9]
Herbicidal Activity Assay (In Vitro)
The herbicidal activity was evaluated by measuring the inhibition of root and shoot growth of weed species.[10]
-
Test Plants: Brassica napus and Echinochloa crus-galli.
-
Procedure:
-
The test compounds were dissolved in acetone to prepare stock solutions.
-
The stock solutions were diluted with water to the final test concentrations.
-
Seeds of the test plants were placed on a filter paper in a petri dish.
-
A specific volume of the test solution was added to each petri dish.
-
The petri dishes were incubated in a growth chamber under controlled conditions (temperature, light).
-
-
Evaluation: After a set period (e.g., 72 hours), the lengths of the roots and shoots were measured. The percentage of inhibition was calculated relative to a solvent-only control.
Anticancer Activity Assay (MTT Assay)
The in vitro anticancer activity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines: A panel of human cancer cell lines (e.g., NCI-60 panel).
-
Procedure:
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium was replaced with fresh medium containing MTT solution.
-
The plates were incubated for a few hours to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance was measured using a microplate reader. The GI50 (concentration causing 50% growth inhibition) was calculated from the dose-response curves.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Logical Relationship of Trifluoromethylpyridine Derivatives and Their Biological Activities
Caption: Relationship between trifluoromethylpyridine core, its derivatives, and observed biological activities.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]
- 10. Synthesis and Herbicidal Activity of 3-Aryloxy-6-chloro(or fluoro) Pyridazines [nyxxb.cn]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cost-Effectiveness Analysis of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine Synthesis for Pharmaceutical and Agrochemical Applications
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern medicinal and agricultural chemistry. Among these, 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine stands out as a valuable building block due to the unique physicochemical properties imparted by its trifluoromethyl and halogen substituents. This guide provides a comparative analysis of the primary synthetic route to this compound—halogen exchange—and explores potential alternative strategies, offering a cost-effectiveness perspective supported by available experimental data.
Executive Summary
The most prevalent and industrially viable method for the synthesis of fluorinated pyridines, including this compound, is through a halogen exchange (Halex) reaction. This approach is generally favored for its directness and relatively high yields. Alternative multi-step syntheses, while offering flexibility in substituent placement, often suffer from lower overall yields and increased complexity, impacting their cost-effectiveness. This guide will delve into the specifics of the Halex reaction and contrast it with a plausible de novo pyridine ring synthesis, providing researchers with the necessary data to make informed decisions for their synthetic campaigns.
Primary Synthetic Route: Halogen Exchange (Halex) Reaction
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange, starting from 2,3-dichloro-4-(trifluoromethyl)pyridine. This precursor can be synthesized from commercially available starting materials. The key step involves the selective replacement of the chlorine atom at the 2-position with fluorine.
Experimental Protocol: Halogen Exchange for Fluorination
A general procedure for the fluorination of a dichloropyridine derivative via halogen exchange is as follows:
-
Reaction Setup: A solution of the starting material, 2,3-dichloro-4-(trifluoromethyl)pyridine, is prepared in a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Fluorinating Agent: A source of fluoride ions is added to the solution. Common fluorinating agents for this transformation include cesium fluoride (CsF), potassium fluoride (KF), or anhydrous hydrogen fluoride (HF). The choice of fluorinating agent can significantly impact reaction time, temperature, and cost.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically ranging from 110°C to over 200°C, depending on the reactivity of the substrate and the chosen fluorinating agent.[1] The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and quenched with water. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield this compound.
Cost and Yield Analysis of the Halogen Exchange Route
To provide a tangible cost-effectiveness analysis, a hypothetical 100g scale synthesis is considered. The costs of reagents are based on currently available market prices and may vary depending on the supplier and purity.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity | Estimated Cost (USD) |
| 2,3-dichloro-4-(trifluoromethyl)pyridine | 215.99 | 1.0 | 100 g | $353.00 (for 5g) - extrapolated |
| Cesium Fluoride (CsF) | 151.90 | 2.0 | 140.7 g | ~$150.00 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 500 mL | ~$50.00 |
| Total Estimated Reagent Cost | ~$553.00 | |||
| Estimated Yield | ~70-80% | |||
| Cost per gram of Product | ~$7.90 - $9.00 |
Note: The price for the starting material is extrapolated from a small quantity price and is likely to be significantly lower for bulk purchases.
The halogen exchange route is characterized by its operational simplicity and generally good to excellent yields. The primary cost drivers are the starting dichloropyridine and the fluorinating agent. While cesium fluoride is effective, its cost can be a factor for large-scale production. Industrial processes often utilize less expensive fluorinating agents like anhydrous hydrogen fluoride, which, while more hazardous, significantly reduces material costs.[2]
Alternative Synthetic Route: De Novo Pyridine Synthesis (Guareschi-Thorpe Condensation)
An alternative approach to constructing the this compound core is through a de novo synthesis, building the pyridine ring from acyclic precursors. The Guareschi-Thorpe condensation is a classic method for synthesizing substituted 2-pyridones, which can then be further functionalized.[3][4]
Proposed Multi-Step Synthesis via Guareschi-Thorpe Condensation
A plausible, albeit more complex, route could involve the following key steps:
-
Guareschi-Thorpe Condensation: Reaction of a trifluoromethyl-containing 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base to form a substituted 2-pyridone.
-
Chlorination: Conversion of the 2-pyridone to a 2-chloropyridine derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Fluorination: Introduction of the fluorine atom at the 2-position, potentially via a Balz-Schiemann reaction if a corresponding amine is synthesized, or through other fluorination methods.[1][5]
Cost and Yield Considerations for the De Novo Route
A detailed cost analysis for this multi-step route is more complex due to the need for multiple reagents and purification steps. Each step will have an associated yield, and the overall yield will be the product of the individual step yields.
| Factor | Halogen Exchange | De Novo Synthesis (Guareschi-Thorpe) |
| Number of Steps | 1 (main transformation) | 3+ |
| Overall Yield | High (typically >70%) | Lower (product of multiple steps) |
| Starting Materials | Specialized dichloropyridine | Simpler, more readily available precursors |
| Reagent Costs | Potentially high for specific fluorinating agents | Cumulative cost of multiple reagents |
| Process Complexity | Relatively straightforward | More complex, requiring multiple purifications |
| Waste Generation | Lower | Higher |
While the starting materials for a de novo synthesis might be less expensive on a per-gram basis, the cumulative cost of reagents over multiple steps, coupled with the typically lower overall yield, often makes this approach less cost-effective for the production of this specific target molecule.
Experimental Workflow and Pathway Diagrams
To visualize the synthetic pathways and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the Halogen Exchange Synthesis.
Caption: Plausible De Novo Synthesis Pathway.
Conclusion and Recommendations
For the synthesis of this compound, the halogen exchange reaction stands out as the more cost-effective and efficient method, particularly for larger-scale production. Its primary advantages are the high-yielding, single-step transformation from a readily accessible precursor. While the initial cost of the dichloropyridine starting material and certain fluorinating agents may appear high, the overall process simplicity, reduced waste, and high product throughput make it economically favorable.
De novo synthesis routes, such as one based on the Guareschi-Thorpe condensation, offer greater theoretical flexibility for accessing diverse pyridine analogues. However, for this specific target, the multi-step nature of such a synthesis would likely lead to a lower overall yield and higher production costs due to the cumulative consumption of reagents and solvents, as well as the need for multiple purification steps.
For researchers in drug discovery and process development, focusing on the optimization of the halogen exchange reaction is the recommended strategy for obtaining this compound in a cost-effective manner. This includes exploring different fluoride sources, catalysts, and reaction conditions to maximize yield and minimize costs.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
Navigating Purity: A Comparative Guide to Analytical Methods for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is a complex heterocyclic compound whose purity is paramount. This guide provides a comparative overview of the primary analytical methods for determining the purity of this compound, offering insights into their principles, advantages, and practical applications.
The determination of purity for this compound and related halogenated pyridines typically relies on a suite of chromatographic and spectroscopic techniques. The most prevalent and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to in-depth impurity profiling.
Comparative Analysis of Key Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of the most common analytical techniques for the purity assessment of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Typical Column | Capillary columns (e.g., DB-5, DB-17) | Reversed-phase (e.g., C18, C8) | Not applicable |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | NMR Spectrometer |
| Best Suited For | Volatile and thermally stable compounds and impurities. | A wide range of compounds, including non-volatile and thermally labile impurities. | Absolute purity determination and structural elucidation of impurities without a reference standard. |
| LOD/LOQ | Low ng/mL to pg/mL | Low ng/mL | ~0.1% |
| Common Impurities Detected | Residual solvents, starting materials, volatile by-products, isomers. | Non-volatile starting materials, intermediates, degradation products, isomers. | Structural isomers, process-related impurities, residual solvents. |
In-Depth Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible purity assessments. Below are representative methodologies for GC-MS, HPLC, and qNMR analysis, which can be adapted and optimized for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex to ensure complete dissolution.
-
Inject 1 µL of the prepared sample into the GC-MS system.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the analysis of a broad range of impurities, including those that are not amenable to GC.
Instrumentation:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm or determined by UV scan.
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in acetonitrile.[1]
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) Spectroscopy
qNMR offers a primary ratio method of measurement for determining purity without the need for a specific standard of the analyte.[2]
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
Experimental Procedure:
-
Accurately weigh the this compound sample and the internal standard into a clean NMR tube.
-
Add the appropriate volume of deuterated solvent.
-
Acquire the ¹H or ¹⁹F NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Visualizing the Purity Analysis Workflow
A systematic workflow is essential for a comprehensive purity analysis. The following diagram illustrates the logical progression from sample reception to the final purity report, incorporating orthogonal methods for a robust assessment.
Conclusion
The purity determination of this compound necessitates the use of sophisticated analytical techniques. Gas Chromatography is ideal for analyzing volatile impurities, while High-Performance Liquid Chromatography offers versatility for a broader range of non-volatile compounds. For absolute purity assessment and structural confirmation of impurities, quantitative NMR stands out as a powerful, non-destructive method. For a comprehensive and reliable purity profile, it is recommended to employ at least two orthogonal methods. This integrated approach ensures the high quality and consistency required for pharmaceutical and research applications.
References
Unlocking Synthetic Versatility: The Strategic Advantages of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For researchers and professionals in drug discovery and agrochemical development, the selection of building blocks is a critical step that dictates the efficiency and success of a synthetic route. Among the vast array of heterocyclic reagents, 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine emerges as a uniquely advantageous scaffold. Its strategic substitution pattern offers a confluence of electronic effects that provide distinct benefits in terms of reactivity, selectivity, and the introduction of desirable physicochemical properties into target molecules.
This guide provides an objective comparison of this compound with analogous reagents, supported by an analysis of its reactivity and synthetic applications.
Enhanced and Selective Reactivity in Nucleophilic Aromatic Substitution
The primary advantage of this compound lies in its tailored reactivity for nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl (-CF3) group, being a potent electron-withdrawing group, significantly activates the pyridine ring towards nucleophilic attack.[1] Its placement at the 4-position exerts a strong inductive effect, enhancing the electrophilicity of the entire ring system.
Compared to its isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, the 4-trifluoromethyl analogue offers a different electronic landscape. The trifluoromethyl group at the 4-position strongly activates the 2- and 6-positions for nucleophilic attack. In the case of this compound, this electronic pull, in conjunction with the fluorine atom at the 2-position, makes the 3-position, occupied by the chlorine atom, a highly favorable site for selective substitution. The fluorine atom at the 2-position, being a better leaving group than in many other contexts but often less so than chlorine in SNAr on pyridines, helps to direct substitution to the 3-position. This allows for the precise and predictable introduction of a wide range of nucleophiles at this specific location.
In contrast, reagents lacking the 2-fluoro substituent, such as 3-Chloro-4-(trifluoromethyl)pyridine, would exhibit lower reactivity and potentially different selectivity. The presence of the highly electronegative fluorine atom enhances the overall electrophilicity of the ring, facilitating reactions under milder conditions.
Comparison with Similar Reagents
The unique arrangement of substituents in this compound provides a distinct set of properties when compared to other commercially available trifluoromethylpyridine derivatives.
| Reagent | Key Differentiating Features | Primary Synthetic Advantage |
| This compound | -CF3 at C4, -F at C2, -Cl at C3 | High and selective reactivity at the C3 position for SNAr. |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | -CF3 at C5, -F at C2, -Cl at C3 | High reactivity at the C3 position; different electronic and steric environment compared to the 4-CF3 isomer.[2] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Two chloro substituents | Precursor for fluorination to introduce the 2-fluoro group; direct use offers different reactivity patterns.[3] |
| 3-Chloro-5-(trifluoromethyl)pyridine | Lacks the 2-fluoro substituent | Less activated for SNAr compared to its 2-fluoro counterpart.[2] |
Experimental Protocols: A Representative Nucleophilic Aromatic Substitution
The following is a generalized protocol for a typical SNAr reaction involving this compound. Specific conditions may vary depending on the nucleophile used.
Objective: To synthesize a 3-substituted-2-fluoro-4-(trifluoromethyl)pyridine derivative via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K2CO3) or Triethylamine (Et3N))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound in the chosen solvent, add the nucleophile and the base.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) under an inert atmosphere.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired 3-substituted-2-fluoro-4-(trifluoromethyl)pyridine.
Visualization of Reaction Pathways
The following diagrams illustrate the key principles of reactivity and synthetic workflow.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.
Caption: A typical experimental workflow for the synthesis of 3-substituted-2-fluoro-4-(trifluoromethyl)pyridine derivatives.
Conclusion
This compound stands out as a superior building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, driven by the strategic placement of its substituents, allows for selective and efficient functionalization. The ability to introduce a diverse range of functionalities at the 3-position under predictable conditions makes it an invaluable tool for researchers seeking to optimize lead compounds and develop novel chemical entities with enhanced biological activity and desirable physicochemical properties. The commercial availability of this reagent provides a reliable and cost-effective starting point for innovative synthetic endeavors.
References
Navigating the Landscape of Trifluoromethylpyridines in Drug Discovery: A Comparative Guide
The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, has become a cornerstone of modern medicinal chemistry.[1] This is attributed to the unique physicochemical properties the -CF3 group imparts, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Trifluoromethylpyridines, in particular, are a class of heterocyclic building blocks that have garnered significant attention in the development of novel therapeutics and agrochemicals.[2][3]
Case Study: 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine in the Synthesis of Doravirine
A prominent example of a trifluoromethylpyridine derivative in drug discovery is the use of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine in the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1]
Doravirine's mechanism of action involves the non-competitive inhibition of reverse transcriptase, a viral enzyme essential for the replication of HIV. By binding to a hydrophobic pocket in the enzyme, Doravirine induces a conformational change that disrupts its catalytic activity.
The synthesis of Doravirine highlights the utility of the 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine building block. The synthetic pathway, as described in the literature, involves the coupling of this key intermediate with other fragments to construct the final drug molecule.[1]
Performance Comparison with Alternative Building Blocks
While 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine has proven its value in the synthesis of Doravirine, other trifluoromethylpyridine isomers are also employed in various applications. The choice of a specific building block is often dictated by the desired substitution pattern of the final molecule and the reactivity of the starting material.
For instance, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is another commercially available building block utilized in the synthesis of pharmaceuticals and agrochemicals.[4] Its distinct substitution pattern offers a different reactivity profile and allows for the exploration of alternative chemical space. Research has indicated that derivatives of this isomer exhibit promising anti-inflammatory and anticancer properties.[4]
Another relevant alternative is 2,3-dichloro-5-(trifluoromethyl)pyridine . This building block is a precursor for various agrochemicals, including insecticides and fungicides.[2][3] The presence of two chlorine atoms provides different handles for chemical modification compared to its fluoro-containing counterparts.
The selection of a particular building block will depend on the specific synthetic strategy and the desired biological target. The electronic and steric properties imparted by the positions of the chloro, fluoro, and trifluoromethyl groups on the pyridine ring play a crucial role in the ultimate pharmacological profile of the resulting compound.
Data Presentation
To facilitate a clear comparison, the following table summarizes the key features of the discussed trifluoromethylpyridine building blocks.
| Building Block | Key Application(s) | Notable Drug/Compound |
| 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine | Antiviral drug synthesis | Doravirine (HIV-1 NNRTI) |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Pharmaceutical and agrochemical synthesis | Investigational anti-inflammatory and anticancer agents |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Agrochemical synthesis | Precursor to various insecticides and fungicides |
Experimental Protocols
General Procedure for the Synthesis of Doravirine using 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine:
The synthesis of Doravirine is a multi-step process. A key step involves the nucleophilic aromatic substitution reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with a suitable coupling partner. The following is a generalized representation of a crucial step based on literature descriptions.[1]
A solution of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine and the requisite coupling partner are dissolved in an appropriate solvent (e.g., a polar aprotic solvent like DMF or DMSO). A base (e.g., an inorganic carbonate or an organic amine) is added to facilitate the reaction. The reaction mixture is heated to an elevated temperature and monitored by a suitable analytical technique (e.g., TLC or LC-MS) until completion. Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield the desired intermediate. Subsequent steps would involve further modifications to this intermediate to arrive at the final structure of Doravirine.
Visualizations
Caption: A simplified workflow for a key step in the synthesis of a Doravirine intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
A Comparative Guide to the Synthesis of Trifluoromethylpyridine Isomers
Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries. The position of the trifluoromethyl group on the pyridine ring significantly influences the molecule's physicochemical properties and biological activity. Consequently, the efficient and regioselective synthesis of 2-, 3-, and 4-trifluoromethylpyridine is of paramount importance. This guide provides a comparative overview of the primary synthetic routes to these isomers, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches:
-
Halogen Exchange (Halex) Reaction: This classical and industrially significant method involves the free-radical chlorination of a picoline (methylpyridine) to the corresponding (trichloromethyl)pyridine, followed by a fluorine exchange reaction using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[1][2][3][4][5] This approach is versatile and can be adapted for all three isomers.
-
Building Block Approach (Cyclocondensation): This strategy involves the construction of the pyridine ring from acyclic precursors, where at least one of the building blocks already contains the trifluoromethyl group.[2][3] This method offers excellent control over the final substitution pattern and is particularly useful for the synthesis of highly functionalized trifluoromethylpyridines.
-
Direct C-H Trifluoromethylation: Representing a more modern approach, direct C-H trifluoromethylation aims to introduce the CF₃ group directly onto the pyridine ring.[6][7] While offering atom economy, regioselectivity can be a significant challenge, often yielding a mixture of isomers.[6] Recent advancements, however, have led to methods with improved regioselectivity, particularly for the challenging 3-position.[7][8][9]
Comparison of Synthetic Routes
The choice of synthetic route depends on several factors, including the desired isomer, required scale, availability of starting materials, and the need for specific substitution patterns. The following sections provide a detailed comparison of the most common methods for each isomer.
Synthesis of 2-Trifluoromethylpyridine
2-Trifluoromethylpyridine is a key intermediate in the synthesis of various pharmaceuticals. The Kröhnke multicomponent reaction provides a versatile route to this isomer.
// Nodes Chalcone [label="Chalcones", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonium_Acetate [label="Ammonium Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-Trifluoromethyl Pyridines", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Chalcone -> Intermediate; Reagent -> Intermediate; Ammonium_Acetate -> Intermediate; Intermediate -> Product [label="Kröhnke Reaction"]; } .dot
Diagram of the Kröhnke reaction for 2-Trifluoromethylpyridines.
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| Kröhnke Reaction | Chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | Ammonium acetate | Varies | [10] |
Experimental Protocol: Kröhnke Reaction for 2-Trifluoromethylpyridines [10]
A mixture of the appropriate chalcone, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate is refluxed in a suitable solvent (e.g., acetic acid). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction, followed by purification using column chromatography or recrystallization.
Synthesis of 3-Trifluoromethylpyridine
The synthesis of 3-trifluoromethylpyridine is often considered the most challenging among the three isomers due to the electronic properties of the pyridine ring. Direct C-H trifluoromethylation has emerged as a powerful tool, although industrial production often relies on the halogen exchange of 3-picoline.
// Nodes Picoline [label="3-Picoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorination [label="Vapor-Phase Chlorination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Trichloromethyl [label="3-(Trichloromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Fluorination [label="Vapor-Phase Fluorination (HF)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="3-Trifluoromethylpyridine", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Picoline -> Chlorination; Chlorination -> Trichloromethyl; Trichloromethyl -> Fluorination; Fluorination -> Product; } .dot
Diagram of the Halogen Exchange route for 3-Trifluoromethylpyridine.
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| Halogen Exchange | 3-Picoline | 1. Cl₂, vapor phase; 2. HF, vapor phase, catalyst | Good | [1][2] |
| Nucleophilic C-H Trifluoromethylation | Pyridine derivatives | Hydrosilylation followed by reaction with a nucleophilic CF₃ source (e.g., Togni Reagent I) | Moderate to high | [7] |
Experimental Protocol: Vapor-Phase Halogen Exchange of 3-Picoline [1][2]
3-Picoline is introduced into a vapor-phase reactor. In the first stage, chlorination of the methyl group occurs. The resulting 3-(trichloromethyl)pyridine is then subjected to fluorination in a fluidized-bed phase with hydrogen fluoride over a catalyst at elevated temperatures (>300°C) to yield 3-trifluoromethylpyridine.
Synthesis of 4-Trifluoromethylpyridine
4-Trifluoromethylpyridine is an important building block, notably for the insecticide flonicamid.[3] Both halogen exchange and building block approaches are viable for its synthesis.
// Nodes Building_Block [label="1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrile [label="2-haloalkyl nitrile metal reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; Allyl_Alcohol [label="Allyl alcohol intermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="PX₅ and/or HCl", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Trifluoromethylpyridine", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Building_Block -> Allyl_Alcohol; Nitrile -> Allyl_Alcohol; Allyl_Alcohol -> Cyclization; Cyclization -> Product; } .dot
Diagram of the Building Block approach for 4-Trifluoromethylpyridine.
| Method | Starting Materials | Reagents & Conditions | Yield (%) | Reference |
| Halogen Exchange | 4-Picoline | Cl₂, HF, 300-400°C | Not specified | [11] |
| Building Block Approach | 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone, 2-haloalkyl nitrile | Metal reagent (e.g., Zn, Mg), PX₅ and/or HCl | High selectivity | [11] |
| From Isonicotinic Acid | Isonicotinic acid | SF₄, 150°C | Not specified | [11] |
Experimental Protocol: Building Block Synthesis of 4-Trifluoromethylpyridine [11]
1,1,1-Trifluoro-4-alkoxy-3-alkylbutylene-2-ketone is reacted with a metal reagent of a 2-haloalkyl nitrile in an aprotic solvent to form the corresponding p-carbonyl addition product, an allyl alcohol. This intermediate, without separation, is then reacted with PX₅ and/or HCl in an organic solvent to yield the 4-trifluoromethylpyridine compound.
Conclusion
The synthesis of trifluoromethylpyridine isomers can be achieved through a variety of methods, each with its own advantages and disadvantages. The classical halogen exchange of picolines remains a robust and scalable method, particularly in industrial settings. Building block approaches offer excellent control for producing complex, substituted trifluoromethylpyridines. While direct C-H trifluoromethylation presents a modern and atom-economical alternative, challenges in regioselectivity are still being addressed, though significant progress has been made. The selection of the optimal synthetic route will ultimately be guided by the specific research or production goals, including the desired isomer, scale, and available resources.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 8. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
validation of a new synthetic method for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly proposed synthetic method for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine against an established multi-step procedure. The objective is to offer an objective analysis of the performance, efficiency, and practicality of each route, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. The strategic placement of the chloro, fluoro, and trifluoromethyl groups on the pyridine ring imparts unique electronic and lipophilic properties to the parent molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of significant interest to the chemical and pharmaceutical industries. This guide outlines and compares an established synthetic pathway with a novel, more streamlined approach.
Established Synthetic Method
The established synthesis of this compound is a multi-step process that begins with the construction of the 4-(trifluoromethyl)pyridine core, followed by chlorination and subsequent fluorination. This method, while reliable, involves several intermediate steps with associated purifications, which can impact the overall yield and efficiency.
Experimental Protocol: Established Method
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine
A solution of vinyl n-butyl ether (70.1 g, 0.70 mol) and pyridine (55.4 g, 0.70 mol) in dichloromethane (100 mL) is cooled to -10°C. Trifluoroacetic anhydride (147.0 g, 0.70 mol) is added dropwise, maintaining the temperature between -10°C and 0°C. The reaction mixture is then warmed to 25°C and stirred for 2 hours. The resulting 4-butoxy-1,1,1-trifluoro-3-en-2-one is then reacted with trimethylphosphonoacetate and a base, followed by cyclization to yield 2-hydroxy-4-(trifluoromethyl)pyridine.
Step 2: Chlorination to 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine
To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (0.1 mol) in a suitable solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction is stirred for 4-6 hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.
Step 3: Fluorination to this compound
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine (0.1 mol) is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in an inert solvent at elevated temperatures. The reaction is carefully monitored due to the potential for exothermic decomposition. Upon completion, the reaction is quenched, and the desired product is isolated and purified.
New Synthetic Method: A One-Pot Approach
The new proposed method aims to improve the efficiency of the synthesis by reducing the number of steps and purifications. This is achieved through a one-pot synthesis of the key intermediate, 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine, followed by a more efficient fluorination step.
Experimental Protocol: New Synthetic Method
One-Pot Synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine and Subsequent Fluorination
In a single reaction vessel, 4-butoxy-1,1,1-trifluoro-3-en-2-one is generated in situ as per the established method. Without isolation, the intermediate is directly subjected to cyclization and chlorination by the sequential addition of the necessary reagents. Following the completion of the one-pot reaction to form 3-chloro-2-hydroxy-4-(trifluoromethyl)pyridine, a recently developed, milder fluorinating agent, such as PyFluor, is introduced to the crude reaction mixture. This avoids the use of harsher reagents like DAST and simplifies the work-up procedure. The final product is then isolated and purified.
Performance Comparison
The following tables summarize the quantitative data for both the established and the new synthetic methods, allowing for a direct comparison of their performance.
Table 1: Comparison of Reaction Parameters
| Parameter | Established Method | New Synthetic Method |
| Number of Steps | 3 | 1 (One-Pot) |
| Overall Yield | ~55% | ~75% |
| Total Reaction Time | 24 - 36 hours | 12 - 18 hours |
| Purification Steps | 3 | 1 |
| Key Reagents | DAST | PyFluor |
| Safety Considerations | Use of potentially hazardous DAST | Milder fluorinating agent |
Table 2: Experimental Data
| Step | Method | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Established | Vinyl n-butyl ether | 2-Hydroxy-4-(trifluoromethyl)pyridine | Pyridine, TFAA, etc. | -10 to 25 | 4 | ~80 |
| 2 | Established | 2-Hydroxy-4-(trifluoromethyl)pyridine | 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine | NCS | 25 | 6 | ~85 |
| 3 | Established | 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine | This compound | DAST | 80 | 12 | ~80 |
| 1 | New | Vinyl n-butyl ether | This compound | Pyridine, TFAA, NCS, PyFluor | -10 to 60 | 15 | ~75 |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the established and new synthetic methods.
Caption: Workflow for the Established Synthetic Method.
Caption: Workflow for the New One-Pot Synthetic Method.
Conclusion
The new synthetic method for this compound offers significant advantages over the established route. The one-pot nature of the reaction streamlines the process, leading to a higher overall yield, shorter reaction times, and a reduction in the number of purification steps. Furthermore, the use of a milder fluorinating agent enhances the safety profile of the synthesis. For researchers and drug development professionals seeking an efficient, scalable, and safer method for the preparation of this important building block, the new synthetic approach represents a compelling alternative.
The Strategic Advantage of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and Its Isomers in Agrochemical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel agrochemicals and pharmaceuticals. Among the myriad of available intermediates, halogenated pyridines, particularly those containing a trifluoromethyl group, have garnered significant attention due to their unique reactivity and the desirable physicochemical properties they impart to the final products. This guide provides a comparative analysis of the application of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine and its commercially significant isomer, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, with a focus on their role in the synthesis of the broad-spectrum fungicide, fluazinam.
The strategic placement of chloro, fluoro, and trifluoromethyl groups on the pyridine ring allows for highly selective chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) reactions. This controlled reactivity is paramount in multi-step synthetic sequences, ensuring high yields and purity of the target molecules.
Comparative Synthesis of a Key Fungicide Intermediate
A primary application of these trifluoromethylpyridine derivatives is in the synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the fungicide fluazinam. The traditional synthetic route often starts with 2,3-dichloro-5-(trifluoromethyl)pyridine. However, an alternative pathway utilizing 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine offers distinct advantages.
The fluorine atom at the 2-position of the pyridine ring is a more facile leaving group compared to chlorine in nucleophilic substitution reactions with ammonia. This enhanced reactivity and selectivity can lead to cleaner reactions with fewer byproducts, simplifying purification and improving the overall efficiency of the process.
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Purity | Reference |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Liquid Ammonia, Water | 80°C, 9 hours, 18-22 bar (Autoclave) | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | 90% | Not Specified | [1] |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | NH3, Ethanol | Heated to 50 atm, 10 hours | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | Not Specified | Not Specified | [2] |
| 2-fluoro-3-chloro-5-trifluoromethylpyridine | Ammonium hydroxide | 30-50°C, 10-15 hours | 2-fluoro-3-chloro-5-trifluoromethylpyridine (Purified) | ≥97.56% | ≥99.95% | [3] |
Table 1: Comparison of synthetic routes to a key fluazinam intermediate. The data highlights the potential for higher purity and yield when starting with the 2-fluoro substituted pyridine.
Experimental Protocols
Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine:
To a high-pressure autoclave, 2,3-dichloro-5-(trifluoromethyl)pyridine (26.75 g, 0.125 mole) and water (25 ml) were added. The autoclave was sealed, and liquid ammonia (45 g, 2.85 mole) was introduced from a pressure cylinder. The reaction mixture was then heated to 80°C for 9 hours, during which the pressure was maintained between 18 and 22 bar. After cooling to room temperature, the solid product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, was isolated by filtration, washed with water, and dried to yield 22 g (90%).[1]
Purification of 2-fluoro-3-chloro-5-trifluoromethylpyridine via Amination:
Crude 2-fluoro-3-chloro-5-trifluoromethylpyridine is treated with an amination reagent, such as ammonium hydroxide (10-30% concentration), in a mole ratio of 1.0:5-15 (pyridine:ammonia). The reaction is conducted at 30-50°C for 10-15 hours. This process serves to remove impurities. Following the amination treatment, the organic phase is washed 2-5 times and then subjected to vacuum distillation to yield the high-purity product.[3]
Mechanism of Action: The Case of Fluazinam
Fluazinam, synthesized using the aforementioned intermediates, functions as a potent fungicide by disrupting the cellular energy production in fungi. Its primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria.[4][5] This process is multifaceted, with evidence suggesting that fluazinam interacts with two key components of the mitochondrial respiratory chain.[4]
Caption: Mechanism of action of the fungicide fluazinam.
The diagram above illustrates the dual inhibitory action of fluazinam on the mitochondrial respiratory chain. By both inhibiting Complex I and directly interacting with ATP synthase to cause a proton leak, fluazinam effectively dissipates the proton motive force required for ATP synthesis, leading to fungal cell death.[4]
Logical Workflow for Intermediate Selection
The decision-making process for selecting the optimal starting material in a synthetic campaign can be visualized as a logical workflow. Key considerations include the desired purity of the final product, overall yield, and process economics.
Caption: Decision workflow for selecting a synthetic precursor.
This workflow highlights that for applications demanding high purity and yield, the use of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is the preferred route. While the alternative starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, can provide good yields, it may necessitate additional purification steps to achieve the same level of product quality.
References
- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Reactions of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of fluorinated pyridine scaffolds is a cornerstone of modern medicinal and agrochemical research. Among these, 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine stands out as a versatile building block, offering multiple reaction sites for diversification. The chlorine atom at the C3 position is the most common site for cross-coupling reactions, enabling the introduction of a wide array of substituents. The choice of catalyst is paramount to achieving high yields, selectivity, and functional group tolerance in these transformations.
This guide provides a comparative overview of common catalytic systems for three key reactions of this compound: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The information is based on established principles for the catalytic functionalization of halo-pyridines.
Buchwald-Hartwig Amination: Forging C-N Bonds
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals. The reaction's success heavily relies on the choice of palladium catalyst and supporting ligand. While palladium complexes are the most common, nickel-based catalysts are emerging as a cost-effective alternative for the amination of aryl chlorides.
Comparative Data of Common Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Key Features | Typical Reaction Conditions | Advantages | Limitations |
| Palladium / Biarylphosphine Ligands (e.g., RuPhos, XPhos) | High activity for aryl chlorides. | Pd(OAc)₂, Ligand, Strong Base (e.g., NaOtBu, K₂CO₃), Toluene or Dioxane, 80-110 °C. | Broad substrate scope, high yields, good functional group tolerance. | Higher cost of ligands and palladium, potential for catalyst poisoning. |
| Palladium / Bidentate Phosphine Ligands (e.g., BINAP, DPPF) | First-generation reliable ligands for C-N coupling. | Pd₂(dba)₃, Ligand, Strong Base, Toluene, 100-120 °C. | Well-established, effective for many substrates. | May require higher catalyst loadings and temperatures for unactivated chlorides. |
| Nickel / NHC Ligands (e.g., SIPr) | Cost-effective alternative to palladium. | NiCl₂(DME), Ligand, Base, 2-Methyl-THF. | Lower cost, effective for electron-deficient aryl chlorides. | Can be more sensitive to air and moisture, scope may be narrower than palladium systems. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
The following is a representative protocol for the amination of an aryl chloride. Optimization for this compound is recommended.
-
Catalyst Preparation: In a glovebox, a vial is charged with Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., RuPhos, 0.04 mmol), and a strong base such as NaOtBu (1.4 mmol).
-
Reaction Setup: The vial is sealed, removed from the glovebox, and this compound (1.0 mmol), the desired amine (1.2 mmol), and an anhydrous solvent such as toluene (2 mL) are added via syringe under an inert atmosphere (Argon or Nitrogen).
-
Reaction Execution: The reaction mixture is stirred and heated to 80-110 °C. The progress of the reaction is monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling: Constructing C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound. For challenging substrates like electron-deficient aryl chlorides, the choice of palladium catalyst, ligand, and base is critical for achieving efficient coupling.
Comparative Data of Common Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Key Features | Typical Reaction Conditions | Advantages | Limitations |
| Palladium / Trialkylphosphine Ligands (e.g., PCy₃, P(tBu)₃) | Effective for coupling of aryl chlorides. | Pd(OAc)₂, Ligand, Base (e.g., K₂CO₃, K₃PO₄), Toluene/H₂O or Dioxane/H₂O, 80-100 °C. | Readily available and effective for a range of substrates. | Can be sensitive to steric hindrance. |
| Palladium / Buchwald's Ligands (e.g., SPhos, XPhos) | Highly active catalysts for difficult couplings. | Pd₂(dba)₃ or Pd(OAc)₂, Ligand, Base (e.g., K₃PO₄), Toluene or THF, Room Temp to 80 °C. | High turnover numbers, effective for sterically hindered and heteroaryl chlorides. | Higher cost of ligands. |
| Palladium / NHC Ligands | Air and thermally stable catalysts. | Pd-PEPPSI precatalysts, Base (e.g., K₂CO₃), Dioxane, 80-120 °C. | High stability, good for industrial applications. | May require higher temperatures. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl chloride.
-
Reaction Setup: To a reaction vessel is added this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: The vessel is evacuated and backfilled with an inert gas. A degassed solvent mixture, such as toluene/water (10:1, 2.2 mL), is then added.
-
Reaction Execution: The mixture is stirred vigorously and heated to 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The classic system employs a dual catalyst system of palladium and copper(I). However, copper-free modifications have been developed to avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling).
Comparative Data of Common Catalysts for Sonogashira Coupling
| Catalyst System | Key Features | Typical Reaction Conditions | Advantages | Limitations |
| Traditional Pd/Cu | The classic and widely used method. | Pd(PPh₃)₂Cl₂, CuI, Amine Base (e.g., Et₃N, iPr₂NH), THF or DMF, Room Temp to 60 °C. | Highly reliable, mild conditions for many substrates. | Can lead to alkyne homocoupling, requires exclusion of oxygen. |
| Copper-Free (Buchwald/Fu type) | Avoids the use of a copper co-catalyst. | Pd(OAc)₂ or Pd₂(dba)₃, Ligand (e.g., P(tBu)₃), Organic Base (e.g., Cs₂CO₃), Toluene or Dioxane, Room Temp to 100 °C. | Suppresses homocoupling, broader functional group tolerance. | May require more specialized ligands and conditions. |
| Copper-Free (NHC-Pd) | Utilizes N-heterocyclic carbene ligands. | Pd-NHC precatalyst, Base (e.g., K₂CO₃), Solvent (e.g., DMF), 80-120 °C. | High thermal stability of the catalyst. | Can require higher reaction temperatures. |
Experimental Protocol: Generalized Sonogashira Coupling (Traditional Pd/Cu)
The following is a representative protocol for the Sonogashira coupling of an aryl halide.
-
Reaction Setup: A mixture of this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a reaction flask. The flask is evacuated and backfilled with an inert gas.
-
Reagent Addition: Anhydrous, degassed solvent (e.g., THF, 5 mL), an amine base (e.g., triethylamine, 3.0 mmol), and the terminal alkyne (1.2 mmol) are added sequentially via syringe.
-
Reaction Execution: The reaction mixture is stirred at room temperature or slightly elevated temperature, and the reaction progress is monitored by TLC.
-
Workup and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with aqueous ammonium chloride solution and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycles for Sonogashira Coupling
Caption: Interdependent catalytic cycles for the traditional Pd/Cu Sonogashira reaction.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
Essential guidance for the safe handling and disposal of 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine is critical for maintaining a secure research environment. This document outlines the necessary procedures for laboratory personnel, ensuring compliance with safety regulations and minimizing environmental impact.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for the structurally similar compound, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, and general guidelines for hazardous pyridine derivatives. All waste containing this compound must be treated as hazardous.[1]
Immediate Safety and Handling
Before initiating any disposal protocol, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The proper disposal of waste containing this compound must adhere to all local, state, and federal regulations.[1][2]
-
Waste Identification and Segregation : All materials contaminated with this compound, including the pure chemical, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), are to be classified as hazardous waste.[1] This waste stream should not be mixed with other incompatible waste. It must be stored separately from strong oxidizing agents and acids.[1][3]
-
Containerization : Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][3] The label should clearly identify the contents and associated hazards, such as "Flammable," "Toxic," and "Irritant."[1]
-
Storage : The waste container must be stored in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Disposal : The disposal of this hazardous waste must be conducted through a licensed disposal company.[4] It is the responsibility of the waste generator to ensure compliance with all applicable laws and regulations.[2][5] Methods such as rotary kiln incineration at high temperatures (820°–1,600°C) are common for pyridine-containing wastes.[6]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
First-Aid Procedures
In case of exposure, follow these first-aid measures:
-
If on skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[2]
-
If in eyes : Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, get medical attention.[2]
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing.[5][7]
-
If swallowed : Immediately call a poison center or doctor. Rinse mouth.[5]
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for 3-Chloro-2-fluoro-4-(trifluoromethyl)pyridine, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment plan is mandatory to prevent skin contact, eye damage, and inhalation of harmful vapors.[1]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid/Liquid) | Safety glasses with side-shields or chemical safety goggles.[2] | Chemically resistant gloves (e.g., Butyl rubber or PVA; Nitrile gloves are not always recommended for pyridine compounds).[3] | Laboratory coat.[4] | Work within a certified chemical fume hood.[1][4] |
| Solution Preparation | Chemical splash goggles.[1] | Chemically resistant gloves.[1] | Laboratory coat.[1] | Work within a chemical fume hood.[1] |
| Conducting Reactions | Chemical splash goggles and face shield.[1][5] | Chemically resistant gloves.[1] | Chemical-resistant laboratory coat or apron.[1] | Work within a certified chemical fume hood.[3] |
| Waste Disposal | Chemical splash goggles.[1] | Chemically resistant gloves.[1] | Laboratory coat.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood.[1] |
Hazard Identification and Safety Data
Understanding the intrinsic hazards of this compound is crucial for safe handling.
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor.[6][7][8] | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment and non-sparking tools.[2][6] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5][9] | Avoid direct contact and inhalation. Use appropriate PPE.[10] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][6][9] | Wear protective gloves and clothing.[11] |
| Eye Damage/Irritation | Causes serious eye irritation.[2][6][9] | Wear eye and face protection.[11] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][7][9] | Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] |
Physical and Chemical Properties
| Property | Value |
|---|---|
| Flash Point | 52 °C (125.6 °F) - closed cup[7] |
| Density | 1.524 g/mL at 25 °C[7] |
| Boiling Point | 50-55 °C at 11 mmHg[7] |
| Melting Point | 16-20 °C[7] |
Operational and Disposal Plans
Handling and Storage:
-
Always work within a properly functioning and certified laboratory chemical fume hood.[3]
-
Ensure adequate ventilation to prevent the accumulation of harmful vapors.[4][5]
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.[3][6]
-
Ground and bond containers when transferring material to prevent static discharge.[2][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[11]
-
Wash hands thoroughly after handling.[6]
In Case of a Spill:
-
Evacuate non-essential personnel from the area.[2]
-
Wear appropriate PPE, including respiratory protection if necessary.[2]
-
Contain the spill using inert absorbent materials like sand or vermiculite.[4][6][10]
-
Collect the absorbed material into a sealed, properly labeled container for hazardous waste.[6][10]
-
Do not allow the chemical to enter drains or waterways.[2][10]
-
Report the spill to the appropriate safety personnel.[4]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][9]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][13]
Disposal Protocol: Disposal of this compound and its containers must be handled as hazardous waste in accordance with all local, state, and federal regulations.[6][10]
-
Waste Identification: Classify the waste as a halogenated organic compound.[10]
-
Containerization: Use a compatible, leak-proof, and clearly labeled container. The label must include the words "Hazardous Waste" and the full chemical name.[10]
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[10]
Experimental Workflow: Chemical Spill Response
Caption: Workflow for a chemical spill response.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
